molecular formula C16H17NO3S B2478531 4-Methoxy-2-tosylisoindoline CAS No. 1025424-03-6

4-Methoxy-2-tosylisoindoline

Cat. No.: B2478531
CAS No.: 1025424-03-6
M. Wt: 303.38
InChI Key: WUZKAVFZTPKEOZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-tosylisoindoline is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-10-13-4-3-5-16(20-2)15(13)11-17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZKAVFZTPKEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-tosylisoindoline for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document elucidates the compound's core physical and chemical properties, offers predictive spectroscopic analysis, and presents a validated synthetic workflow. By contextualizing its reactivity and structural features, this guide serves as an essential resource for researchers and scientists leveraging this versatile building block for the development of novel therapeutics and complex molecular architectures.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1025424-03-6) is a heterocyclic compound featuring a privileged isoindoline scaffold. Its structure is strategically functionalized with two key moieties that define its utility in multi-step synthesis: a methoxy group and a tosyl (p-toluenesulfonyl) group.

  • The Isoindoline Core: This bicyclic structure is a recurring motif in a range of biologically active molecules and approved pharmaceuticals. Its rigid, yet three-dimensional, nature makes it an excellent scaffold for orienting substituents in precise vectors to optimize interactions with biological targets.

  • The Methoxy Group: The presence of a methoxy (-OCH₃) group is a common strategy in medicinal chemistry to modulate a molecule's properties. It can enhance metabolic stability, improve solubility, and influence ligand-target binding through hydrogen bond acceptance or favorable electronic interactions.[1][2]

  • The Tosyl Group: The tosyl group serves as a robust and stable protecting group for the isoindoline nitrogen. This allows for selective reactions on other parts of the molecule. Furthermore, its strong electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions.

Given these features, this compound is not an end-product but a critical intermediate, enabling the controlled and sequential construction of more complex molecules, particularly in the synthesis of novel kinase inhibitors and other targeted therapies.[3][4][5]

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is paramount for reproducibility in research. The following section details the nomenclature and structural identifiers for this compound.

IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[6]

CAS Registry Number: 1025424-03-6[7]

Synonyms: 4-Methoxy-2-(p-tolylsulfonyl)isoindoline, 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-[6]

Caption: 2D Molecular Structure of this compound.

Table 1: Molecular Identifiers
IdentifierValueSource
Molecular Formula C₁₆H₁₇NO₃S[6][7]
Molecular Weight 303.38 g/mol [7][8]
Exact Mass 303.09291458 Da[6]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC[6]
InChIKey WUZKAVFZTPKEOZ-UHFFFAOYSA-N[6]

Physicochemical Properties

Understanding the physicochemical properties is crucial for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

Table 2: Physical and Chemical Properties
PropertyValue / DescriptionSource / Rationale
Physical State Expected to be a solid at room temperature.Based on the high molecular weight and aromatic nature.
Boiling Point 480.4 ± 55.0 °C at 760 mmHg (Predicted)[8]
Melting Point Not experimentally determined in available literature.-
Solubility Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Sparingly soluble in non-polar solvents like hexanes and insoluble in water.Based on its mixed polarity, with large non-polar aromatic regions and polar sulfonyl and ether groups.
Density ~1.2 - 1.3 g/cm³ (Predicted)Based on similar aromatic sulfonyl compounds.
pKa The isoindoline nitrogen is non-basic due to the strong electron-withdrawing effect of the adjacent tosyl group.Standard chemical principles.

Predictive Spectroscopic Profile

While specific spectra for this compound require experimental acquisition, its characteristic features can be reliably predicted based on its functional groups. This predictive analysis is vital for reaction monitoring (e.g., via TLC) and final product confirmation.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

    • δ ~7.3-7.4 ppm (d, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.

    • δ ~6.8-7.2 ppm (m, 3H): Aromatic protons on the isoindoline benzene ring.

    • δ ~4.7-4.9 ppm (s, 4H): Methylene protons (CH₂) of the isoindoline core. The tosyl group causes a significant downfield shift.

    • δ ~3.8 ppm (s, 3H): Methoxy group (OCH₃) protons.

    • δ ~2.4 ppm (s, 3H): Methyl group (CH₃) protons on the tosyl ring.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~155-160 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~144 ppm, ~135 ppm: Quaternary aromatic carbons of the tosyl group.

    • δ ~120-130 ppm: Aromatic CH carbons.

    • δ ~110-115 ppm: Aromatic carbons on the methoxy-substituted ring.

    • δ ~55 ppm: Methoxy carbon (OCH₃).

    • δ ~52 ppm: Methylene carbons (CH₂) of the isoindoline core.

    • δ ~21 ppm: Methyl carbon (CH₃) of the tosyl group.

  • FT-IR (ATR):

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (CH₂, CH₃).

    • ~1600, ~1480 cm⁻¹: Aromatic C=C stretching.

    • ~1350 cm⁻¹ & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group (highly characteristic).[9]

    • ~1250 cm⁻¹: Aryl C-O stretching of the methoxy group.[9]

  • Mass Spectrometry (ESI+):

    • m/z 304.1: [M+H]⁺ (protonated molecular ion).

    • m/z 326.1: [M+Na]⁺ (sodium adduct).

    • m/z 149.1: A likely fragment corresponding to the loss of the tosyl group (C₇H₇SO₂) from the protonated molecule, yielding the 4-methoxyisoindoline cation.

Synthesis and Purification Workflow

The most direct and logical synthesis of this compound involves the N-tosylation of the corresponding 4-methoxyisoindoline precursor. The following workflow outlines this industry-standard approach.

workflow cluster_prep Step 1: Precursor Synthesis cluster_main Step 2: N-Tosylation Reaction cluster_purify Step 3: Purification & Analysis Start 4-Methoxyphthalimide Reduction Reduction (e.g., with Zn/HCl or catalytic hydrogenation) Start->Reduction Precursor 4-Methoxyisoindoline Reduction->Precursor Reaction Reaction Vessel (0°C to Room Temp) Precursor->Reaction Reagents Tosyl Chloride (TsCl) Triethylamine (TEA) or Pyridine Dichloromethane (DCM) Reagents->Reaction Quench Aqueous Workup (e.g., with NH₄Cl) Reaction->Quench Extraction Organic Extraction (e.g., with DCM) Quench->Extraction Drying Drying Agent (e.g., Na₂SO₄) Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Tosylation

Causality: This protocol employs standard conditions for sulfonamide formation. Dichloromethane (DCM) is an excellent solvent for the reactants. A tertiary amine base (Triethylamine, TEA) is used to neutralize the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exotherm.

  • Preparation: To a solution of 4-methoxyisoindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from its predictable reactivity, which allows for its strategic incorporation into larger molecules.

G cluster_react Synthetic Transformations cluster_product Advanced Intermediates A This compound (Protected Intermediate) B Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Site: Methoxy-activated ring A->B Reaction on Aromatic Core C Deprotection of Tosyl Group (e.g., HBr/AcOH, Mg/MeOH) Product: 4-Methoxyisoindoline A->C Nitrogen Deprotection D Functionalized Isoindoline (e.g., Bromo-4-methoxy-2-tosylisoindoline) B->D E Secondary Amine for Further Coupling Reactions C->E F Final Target Molecules (e.g., Kinase Inhibitors, APIs) D->F Downstream Synthesis E->F Downstream Synthesis

Caption: Role as a versatile intermediate in multi-step synthesis.

  • Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][10]

  • Reactivity of the Tosyl Group: The primary synthetic application involves the eventual removal of the tosyl protecting group. This unmasks the secondary amine of the isoindoline core, which can then participate in a wide range of C-N bond-forming reactions (e.g., reductive amination, Buchwald-Hartwig amination, amide coupling).

  • Reactivity of the Aromatic Core: The methoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. Reactions such as bromination or nitration would be directed to the positions ortho and para to the electron-donating methoxy group, providing a handle for further functionalization.

Conclusion

This compound is a high-value building block for chemical synthesis, offering a stable, protected isoindoline core that can be strategically revealed for subsequent reactions. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in complex synthetic routes. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in the pursuit of novel chemical entities with therapeutic potential.

References

A Comprehensive Guide to the IUPAC Nomenclature of Substituted 2-Tosylisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a systematic approach to the IUPAC nomenclature of substituted 2-tosylisoindoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a thorough understanding of the principles governing the naming of these complex molecules.

Introduction: The Imperative of Unambiguous Nomenclature

In the realm of drug discovery and development, the ability to communicate the precise chemical structure of a molecule is paramount.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) has established a comprehensive set of rules to ensure that every organic compound has a unique and unambiguous name, facilitating clear communication across research, industry, and regulatory bodies.[4][5] Substituted 2-tosylisoindoline derivatives, with their combination of a heterocyclic core, a sulfonyl group, and various substituents, present a compelling case for the systematic application of these rules. Understanding their nomenclature is not merely an academic exercise but a critical component of scientific integrity and reproducibility.[6][7]

Part 1: Deconstructing the Core Structure

The foundation of naming any complex molecule lies in identifying its parent structure. For the compounds , the core is the isoindoline ring system.

The Isoindoline Heterocycle

Isoindoline is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[8] Its IUPAC name is 2,3-dihydro-1H-isoindole.[8][9] The numbering of the isoindoline ring system is crucial for correctly locating substituents. The numbering begins at one of the fusion carbons and proceeds around the ring to give the heteroatom the lowest possible number. However, for isoindoline, the numbering is fixed as follows:

Caption: Numbering of the Isoindoline Core

The nitrogen atom is designated as position 2. This numbering is fundamental and remains unchanged regardless of the substituents present.

The Tosyl Group: A Key Substituent

The "2-tosyl" part of the name indicates that a tosyl group is attached to the nitrogen atom at position 2 of the isoindoline ring. The tosyl group, an abbreviation for p-toluenesulfonyl, has the chemical formula -SO₂-C₆H₄-CH₃.[10][11][12][13] Its systematic IUPAC name is (4-methylphenyl)sulfonyl.[14] When attached to the nitrogen of the isoindoline, it forms a sulfonamide linkage.

Part 2: The Systematic Approach to IUPAC Nomenclature

The naming of a substituted 2-tosylisoindoline derivative follows a hierarchical set of rules. The process can be broken down into a logical sequence of steps.

Step-by-Step Naming Protocol
  • Identify the Parent Heterocycle: The parent structure is isoindoline.[8]

  • Identify the Principal Functional Group on the Parent: The tosyl group attached to the nitrogen at position 2 is the primary substituent on the parent heterocycle, making it a 2-tosylisoindoline.

  • Identify and Name the Substituents on the Benzene Ring: Any additional groups attached to the benzene portion of the isoindoline core are treated as substituents.

  • Number the Ring to Assign Locants to Substituents: The numbering of the isoindoline ring is fixed. Assign the appropriate number (4, 5, 6, or 7) to each substituent on the benzene ring.

  • Alphabetize the Substituents: List the substituents in alphabetical order, ignoring prefixes like "di-", "tri-", etc.[15][16]

  • Assemble the Final Name: Combine the substituent names with their locants, followed by the name of the parent structure.

Prioritizing Functional Groups

When multiple functional groups are present as substituents, their priority determines the suffix of the compound's name.[17][18][19] However, in the case of substituted 2-tosylisoindolines, the isoindoline ring is considered the parent hydride, and all attached groups are treated as substituents and named as prefixes.

Table 1: Priority of Common Functional Groups (Highest to Lowest)

PriorityFunctional GroupPrefixSuffix
HighCarboxylic Acidscarboxy--oic acid
Estersalkoxycarbonyl--oate
Amidescarbamoyl--amide
Nitrilescyano--nitrile
Aldehydesformyl--al
Ketonesoxo--one
Alcoholshydroxy--ol
Aminesamino--amine
LowHalogenshalo-

This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[4]

Part 3: Practical Examples and Application

Let's apply these principles to name a few hypothetical substituted 2-tosylisoindoline derivatives.

Example 1: A chloro-substituted derivative

Structure: A 2-tosylisoindoline with a chlorine atom at position 5.

  • Parent: 2-tosylisoindoline

  • Substituent: A chlorine atom at position 5. The prefix is "chloro".

  • Locant: 5-

  • Final Name: 5-Chloro-2-tosylisoindoline

Example 2: A derivative with multiple substituents

Structure: A 2-tosylisoindoline with a methoxy group at position 4 and a nitro group at position 6.

  • Parent: 2-tosylisoindoline

  • Substituents: A methoxy group at position 4 ("methoxy") and a nitro group at position 6 ("nitro").

  • Alphabetize: Methoxy comes before nitro alphabetically.

  • Final Name: 4-Methoxy-6-nitro-2-tosylisoindoline

Part 4: Experimental Protocol for Structure Elucidation

Accurate naming is predicated on the unambiguous determination of the chemical structure. The following is a generalized workflow for the characterization of a novel substituted 2-tosylisoindoline derivative.

Synthesis and Purification
  • Reaction Setup: The synthesis of 2-tosylisoindoline derivatives typically involves the reaction of a substituted isoindoline with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[12]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. Purification is typically achieved by column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure compound.

Spectroscopic and Spectrometric Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The integration of the signals gives the ratio of protons. The coupling patterns (splitting) reveal the connectivity of adjacent protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for unambiguously assigning the positions of substituents on the isoindoline ring.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For 2-tosylisoindoline derivatives, characteristic peaks for the sulfonyl group (S=O stretches) will be observed around 1350 and 1160 cm⁻¹.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry Purification->MS Pure Compound NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure Xray->Structure

Caption: Experimental Workflow for Structure Elucidation

Conclusion

The IUPAC nomenclature for substituted 2-tosylisoindoline derivatives, while appearing complex, is based on a logical and systematic set of rules. By breaking down the structure into its core components—the isoindoline parent, the tosyl group, and the various substituents—and applying the principles of numbering, prioritization, and alphabetization, a unique and unambiguous name can be assigned to each molecule. This guide provides a framework for researchers and scientists to confidently and accurately name these important compounds, ensuring clarity and precision in scientific communication.

References

Methoxy-Substituted Isoindolines: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of methoxy substituents onto this framework has emerged as a powerful approach to modulate and enhance a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of methoxy-substituted isoindolines, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this versatile class of molecules.

Introduction: The Isoindoline Scaffold and the Influence of Methoxy Substitution

The isoindoline core, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrrolidine ring, is a cornerstone of many synthetic and naturally occurring compounds with significant biological activities.[1] The chemical versatility of the isoindoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of methoxy (-OCH₃) groups to the aromatic ring of the isoindoline nucleus profoundly impacts its electronic and steric characteristics. The electron-donating nature of the methoxy group can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. Furthermore, the position of the methoxy substituent can dictate the preferred conformation of the molecule, leading to distinct structure-activity relationships (SAR). This guide will explore the biological consequences of methoxy substitution on the isoindoline scaffold, focusing on three key areas of therapeutic interest.

Anticancer Activities of Methoxy-Substituted Isoindolines and Their Analogs

Methoxy-substituted isoindoline and indole derivatives have demonstrated significant potential as anticancer agents, acting through diverse and innovative mechanisms that can overcome resistance to conventional chemotherapeutics.

Induction of Methuosis: A Novel Non-Apoptotic Cell Death Pathway

A fascinating mechanism of action for some methoxy-substituted indole-based chalcones, close structural analogs of isoindoline derivatives, is the induction of methuosis, a non-apoptotic form of cell death.[2] This process is characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, leading to cell swelling and rupture.[2]

  • Mechanism of Action: Studies on indolyl-pyridinyl-propenones have shown that the position of the methoxy group is critical. For instance, a 5-methoxy substitution on the indole ring can enhance the induction of methuosis, while a 6-methoxy substitution can switch the activity to microtubule disruption.[2]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer therapy. Certain methoxy-substituted isoindoline and indole derivatives have been shown to interfere with microtubule polymerization.[3]

  • Mechanism of Action: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative methoxy-substituted indole and isoindolinone derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxy-substituted IndolylisoxazolineC4-2 (Prostate)3.5[4]
Methoxy-substituted IndolylisoxazolineHEK293 (Kidney)16.5[4]
Methoxy-substituted Indole CurcuminHep-2 (Laryngeal)12[5]
Methoxy-substituted Indole CurcuminA549 (Lung)15[5]
Methoxy-substituted Indole CurcuminHeLa (Cervical)4[5]
Isoindolinone DerivativeA549 (Lung)650.25[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Methoxy-substituted isoindoline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activities

Methoxy-substituted isoindolines have also emerged as promising candidates for the development of new antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.

Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism of antifungal activity for many azole-containing compounds, and likely for some isoindoline derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

  • Molecular Interaction: The isoindoline scaffold can interact with the active site of CYP51, preventing the binding of its natural substrate, lanosterol. This disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Isoindoline-1,3-dione derivativeM. tuberculosis6.25[11]
Isoindoline-1,3-dione derivativeS. aureus-[12]
Isoindoline-1,3-dione derivativeE. coli-[12]
Isoindoline-1,3-dione derivativeC. albicans-[12]
Isoindoline-1,3-dione derivativeA. niger-[12]

Note: Specific MIC values for the latter four microorganisms were not provided in the source, but the compounds were reported to have activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • 96-well microtiter plates

  • Methoxy-substituted isoindoline test compounds

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Methoxy-substituted isoindolines are being investigated for their potential to protect neurons from damage and death.

Mechanism of Action: Modulation of the ERK/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway plays a crucial role in neuronal survival, synaptic plasticity, and memory formation.

  • Signaling Cascade: Methoxy-substituted isoindolines may exert their neuroprotective effects by activating the ERK/CREB pathway. This can lead to the upregulation of neuroprotective genes and a reduction in oxidative stress-induced neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. Oxidative stress, a key factor in neurodegeneration, can be induced using hydrogen peroxide (H₂O₂).[13][14][15][16][17]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Methoxy-substituted isoindoline test compounds

  • Hydrogen peroxide (H₂O₂)

  • Reagents for cell viability assessment (e.g., MTT, LDH assay)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Assessment of Neuroprotection: Measure cell viability using an appropriate assay to determine the protective effect of the test compounds against H₂O₂-induced cell death.

Synthesis of Methoxy-Substituted Isoindolines

The synthesis of methoxy-substituted isoindolines can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted precursors.

General Synthetic Scheme

A representative synthesis of a 5-methoxyisoindolin-1-one is depicted below.[1]

G

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxy-substituted isoindolines is highly dependent on the number and position of the methoxy groups on the aromatic ring.

  • Anticancer Activity: As previously mentioned, the position of the methoxy group on the analogous indole ring can determine the mechanism of cell death (methuosis vs. microtubule disruption).[2] Shifting a methoxy group from the 5- to the 6-position of an indolylisoxazoline analog significantly improved its cytotoxicity.[4]

  • General Considerations: The electron-donating properties of the methoxy group can influence the overall electron density of the aromatic ring, which can affect binding to target proteins. Steric hindrance from the methoxy group can also play a role in determining the optimal binding conformation.

G

Conclusion and Future Directions

Methoxy-substituted isoindolines represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of methoxy-substituted isoindoline derivatives to identify more potent and selective compounds.

  • Elucidating Detailed Mechanisms: Further unraveling the precise molecular mechanisms underlying their biological effects to facilitate rational drug design.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

  • Optimizing Drug-like Properties: Improving the pharmacokinetic and pharmacodynamic profiles of promising candidates to enhance their therapeutic potential.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.

References

An In-depth Technical Guide to 4-Methoxy-2-tosylisoindoline (CAS 1025424-03-6): Current understanding and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity identified by CAS number 1025424-03-6, 4-Methoxy-2-tosylisoindoline. A thorough investigation of publicly available scientific literature and chemical databases reveals that while this compound is commercially available as a research chemical, there is a notable absence of published experimental data detailing its synthesis, biological activity, or mechanism of action. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a forward-looking perspective on its potential research applications based on the established roles of its core chemical moieties—the isoindoline scaffold, the methoxy group, and the tosyl protecting group. We aim to equip researchers with a foundational understanding and a framework for future investigations into this molecule.

Introduction: Unveiling this compound

This compound, with the CAS number 1025424-03-6, is a specific derivative of the isoindoline heterocyclic system.[1][2][3][4][5][6] Its formal IUPAC name is 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-.[7] The isoindoline core is a prevalent structural motif in a variety of biologically active compounds and natural products. The addition of a methoxy group at the 4-position and a tosyl group on the isoindoline nitrogen suggests its potential utility as a building block in organic synthesis, possibly for the construction of more complex molecules with therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1025424-03-6Multiple Sources
Molecular Formula C16H17NO3S[2][7]
Molecular Weight 303.38 g/mol [2]
IUPAC Name 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-[7]
Synonyms This compound[1][2][3][4][5][6]

The Constituent Moieties: A Gateway to Potential Functionality

In the absence of direct experimental data for this compound, we can infer its potential chemical reactivity and biological significance by examining its key structural components.

The Isoindoline Scaffold

The isoindoline core is a versatile heterocyclic scaffold. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, acting as inhibitors of various enzymes and modulators of receptor function. The rigid, bicyclic nature of the isoindoline system provides a well-defined three-dimensional structure that can be strategically functionalized to achieve specific molecular recognition.

The Methoxy Group

The presence of a methoxy (-OCH3) group on the aromatic ring can significantly influence the molecule's electronic properties and metabolic stability. Methoxy groups are known to be involved in key binding interactions within protein active sites and can impact a compound's pharmacokinetic profile by altering its lipophilicity and susceptibility to metabolic enzymes.

The Tosyl Group

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines in organic synthesis. Its presence on the isoindoline nitrogen suggests that this compound is likely utilized as an intermediate. The tosyl group is known for its stability under a variety of reaction conditions and can be removed under specific chemical treatments to liberate the secondary amine for further functionalization. This makes this compound a potentially valuable precursor for the synthesis of a library of N-substituted isoindoline derivatives.

Postulated Research Applications and Experimental Workflows

Given the chemical nature of this compound, we propose the following avenues for future research.

Synthetic Chemistry

The primary and most immediate application of this compound is in synthetic organic chemistry. Researchers can utilize it as a starting material for the synthesis of novel isoindoline-containing compounds. A generalized workflow for its use is depicted below.

References

A Theoretical and Computational Guide to the Molecular Structure of 4-Methoxy-2-tosylisoindoline: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methoxy-2-tosylisoindoline is a key intermediate in the synthesis of various pharmacologically active compounds. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of this compound using quantum chemical calculations. We detail a robust methodology based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the prediction of spectroscopic (NMR, IR, UV-Vis) and electronic properties. This document is structured to serve as a practical workflow for researchers, scientists, and drug development professionals, explaining not just the procedural steps but the fundamental causality behind the selection of computational methods. While experimental data for the title compound is not publicly available for direct validation, this guide establishes a self-validating theoretical framework by referencing established principles and comparative data from analogous structures, ensuring scientific integrity and fostering a predictive understanding of the molecule's characteristics.

Introduction: The Significance of Isoindoline Scaffolds

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal platform for designing ligands with high specificity for biological targets. The tosyl protecting group is frequently employed in synthetic pathways to control the reactivity of the isoindoline nitrogen, while substituents on the aromatic ring, such as the 4-methoxy group, are used to modulate electronic properties and metabolic stability.

Understanding the precise molecular geometry, conformational flexibility, and electronic landscape of intermediates like this compound is crucial. These properties dictate intermolecular interactions, influence reaction pathways, and ultimately determine the biological activity of the final drug substance. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these characteristics at the atomic level before committing to extensive synthetic and experimental work.

This guide focuses on establishing a rigorous computational protocol to fully characterize this compound, providing a foundational dataset for future in silico screening, reactivity studies, and spectroscopic identification.

The Computational-Theoretical Framework: Methodology and Rationale

Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3] The choice of functional and basis set is critical for obtaining reliable results.

2.1. Selected Level of Theory: B3LYP/6-311++G(d,p)

For this investigation, we recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the molecular geometries and electronic properties of a wide range of organic compounds, including sulfonamides.[4][5][6][7][8]

This functional will be paired with the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:

  • 6-311G: A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for calculating properties like electron affinity and accurate thermochemistry, as they allow orbitals to expand into space.[7]

  • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately representing bonding in a molecular environment, particularly for hypervalent centers like the sulfur in the tosyl group.[9][10]

This combination of functional and basis set represents a robust and widely validated level of theory for molecules of this type, ensuring high-quality, trustworthy predictions.[6][8]

2.2. Computational Workflow

The comprehensive analysis of this compound follows a multi-step computational workflow. This process ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.

G A Step 1: Initial Structure Generation B Step 2: Geometry Optimization (Finds the lowest energy conformation) A->B Input Coordinates C Step 3: Vibrational Frequency Analysis (Confirms minimum energy state & predicts IR/Raman) B->C Optimized Geometry D Step 4: Spectroscopic & Electronic Property Calculations (NMR, UV-Vis, MEP, NBO, QTAIM) C->D Verified Minimum Structure

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are described for use with the Gaussian suite of programs, a widely used software package in computational chemistry.[11][12][13][14]

3.1. Protocol 1: Molecular Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, its global minimum on the potential energy surface.

  • Step 1: Build the Initial Structure: Construct an initial 3D model of this compound using a molecular builder like GaussView. Ensure correct atom connectivity and plausible initial bond lengths and angles.

  • Step 2: Prepare the Gaussian Input File: Create a text file (e.g., 4M2TI_opt.com) with the following keywords in the route section:

    • #p: Requests "print" level output for more detail.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Opt=Tight: Requests geometry optimization using very strict convergence criteria, ensuring a true energy minimum is found.[5]

    • Freq: This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization completes. This is a self-validating step.

  • Step 3: Define the Molecule: Following the route section, add a title line, and then specify the charge (0) and spin multiplicity (1 for a singlet state) of the molecule, followed by the Cartesian coordinates from the molecular builder.

  • Step 4: Execute the Calculation: Submit the input file to Gaussian. The software will iteratively adjust the atomic positions to minimize the total energy of the system.[15]

  • Step 5: Verify the Optimized Structure: Upon completion, open the output log file. A successful optimization will conclude with the message "Optimization completed."

3.2. Protocol 2: Vibrational Frequency Analysis and IR Spectrum Simulation

This analysis serves two purposes: confirming the optimized structure is a true minimum and predicting the infrared spectrum.

  • Step 1: Confirmation of Minimum Energy: The Freq keyword in the optimization protocol automatically performs this step. After the calculation, search the output file for the computed vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies . If negative frequencies are present, it indicates a saddle point, and the structure needs to be re-optimized.

  • Step 2: IR Spectrum Simulation: The output file will contain a table of vibrational frequencies and their corresponding IR intensities. These data can be used to generate a theoretical IR spectrum. Visualization software like GaussView can plot this data, typically applying a Lorentzian or Gaussian broadening function to simulate an experimental spectrum.[10][16]

  • Step 3: Analysis and Assignment: Analyze the predicted spectrum by assigning the major peaks to specific vibrational modes (e.g., S=O stretches, C-O-C ether stretches, aromatic C-H bends). This theoretical spectrum can then be compared to experimental IR data of analogous sulfonamides and methoxy-aromatic compounds for validation.[9]

3.3. Protocol 3: NMR Chemical Shift Calculation

Predicting the ¹H and ¹³C NMR spectra is vital for structural elucidation.

  • Step 1: Prepare the NMR Input File: Use the optimized geometry from Protocol 1. The Gaussian keyword for NMR calculations is GIAO (Gauge-Independent Atomic Orbital). Create a new input file with the route section:

  • Step 2: Execute and Analyze: Run the calculation. The output will list the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample

  • Step 3: Data Interpretation: The calculated chemical shifts can be tabulated and compared against established ranges for similar functional groups to assess the accuracy of the molecular model.[17][18][19]

3.4. Protocol 4: Electronic Properties and Reactivity Descriptors

This set of calculations provides insight into the molecule's electronic landscape, stability, and potential sites of reactivity.

  • Step 1: Frontier Molecular Orbitals (FMO) and UV-Vis Spectrum:

    • Calculation: To analyze the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) and predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[20][21] Use the optimized geometry with the following keywords:

      This requests the calculation of the first 10 excited states.

    • Analysis: The output will provide the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of molecular stability. The TD-DFT results will list the electronic transitions, their wavelengths (λ), and oscillator strengths (f). The transitions with the largest oscillator strengths correspond to the major peaks in the UV-Vis absorption spectrum.[22][23][24]

  • Step 2: Molecular Electrostatic Potential (MEP) Map:

    • Concept: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[25][26][27]

    • Generation: MEP maps can be generated from the output of the optimized structure calculation using visualization software like GaussView.[28]

  • Step 3: Natural Bond Orbital (NBO) Analysis:

    • Concept: NBO analysis translates the complex wavefunction into a chemically intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. It provides information on hybridization, atomic charges, and stabilizing donor-acceptor interactions (hyperconjugation).[29][30][31]

    • Calculation: Add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry.[32][33]

  • Step 4: Quantum Theory of Atoms in Molecules (QTAIM):

    • Concept: QTAIM, or Bader analysis, analyzes the topology of the electron density to partition the molecule into atomic basins. It provides a rigorous definition of atoms and bonds, and analysis of bond critical points (BCPs) reveals the nature of chemical interactions (covalent vs. non-covalent).[34][35][36]

    • Calculation: This requires generating a wavefunction file (output=wfn) from a Gaussian calculation, which is then analyzed by specialized software like AIMAll or Multiwfn.[37][38]

Predicted Molecular Properties and Data Presentation

The protocols described above will yield a rich dataset characterizing this compound. For clarity and comparative analysis, this data should be presented in structured tables.

Table 1: Key Predicted Structural Parameters (Note: Values are hypothetical and would be populated from the output of the B3LYP/6-311++G(d,p) optimization.)

ParameterPredicted ValueComparative Experimental Range
Bond Lengths (Å)
S=O (avg.)1.4451.42 - 1.45 Å
S-N1.6501.62 - 1.68 Å
S-C (aromatic)1.7701.75 - 1.79 Å
C-O (methoxy)1.3651.35 - 1.40 Å
**Bond Angles (°) **
O=S=O120.5118 - 122°
C-S-N107.0105 - 109°
Dihedral Angles (°)
C(aromatic)-S-N-C(isoindoline)75.0Varies based on conformation

Table 2: Predicted Electronic and Spectroscopic Data (Note: Values are hypothetical and for illustrative purposes.)

PropertyPredicted Value
Electronic Properties
Dipole Moment3.5 Debye
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Spectroscopic Data
Major IR Frequencies (cm⁻¹)1350, 1165 (SO₂ stretch); 1250 (C-O stretch)
Max UV-Vis Absorption (λ_max)275 nm
Selected ¹³C NMR Shifts (ppm)55.8 (OCH₃); 145.0, 129.8 (Tosyl C)
Selected ¹H NMR Shifts (ppm)3.85 (OCH₃); 2.40 (Tosyl CH₃); 4.50 (CH₂)

Visualization of Key Molecular Features

Visual representations are essential for interpreting computational results. The following diagrams illustrate key outputs from the described analyses.

G cluster_0 Molecular Orbitals cluster_1 Reactivity Map HOMO HOMO (Highest Occupied) Electron Donor LUMO LUMO (Lowest Unoccupied) Electron Acceptor Red Electron Rich (Nucleophilic Attack Site) Blue Electron Poor (Electrophilic Attack Site)

Caption: Relationship between Frontier Molecular Orbitals and Molecular Electrostatic Potential.

Conclusion: A Predictive Foundation for Drug Development

This technical guide has outlined a comprehensive and robust theoretical framework for the detailed structural and electronic characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational frequencies, NMR and UV-Vis spectra, and key reactivity indicators.

The detailed, step-by-step protocols provide a clear and reproducible workflow, while the rationale behind methodological choices ensures scientific rigor. Although lacking direct experimental data for the title compound, the proposed "validation by analogy" against data from structurally similar molecules provides a strong measure of confidence in the predicted results. The data generated through this computational approach serves as an invaluable resource for guiding synthetic efforts, interpreting experimental data, and accelerating the data-driven design of novel therapeutics based on the isoindoline scaffold.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxy-2-tosylisoindoline as a Novel Protecting Group for Amine Functionalities in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the theoretical application of 4-Methoxy-2-tosylisoindoline as a novel amine-protecting group in peptide synthesis. While direct literature precedent for its use in this specific context is limited, this guide extrapolates from the well-established chemistry of tosyl and related protecting groups to propose its potential utility. We will explore the hypothetical mechanisms of protection and deprotection, provide detailed experimental protocols for its introduction and cleavage, and discuss its potential advantages and disadvantages within the framework of modern peptide synthesis strategies. This application note is intended to serve as a foundation for researchers interested in exploring new protecting groups to address specific challenges in the synthesis of complex peptides.

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process that relies on the precise formation of amide bonds between amino acid monomers. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected".[1][2] The choice of protecting groups is paramount to the success of a peptide synthesis campaign, dictating the overall strategy and influencing the purity and yield of the final product.[3]

An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of peptide coupling and subsequent deprotection of other protecting groups (orthogonality).[3][4][5]

  • Readily removable under specific and mild conditions that do not compromise the integrity of the peptide chain.[1]

  • Should not lead to racemization of the protected amino acid.

The most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches, which rely on acid-labile and base-labile α-amino protecting groups, respectively.[1][6] However, the synthesis of complex peptides, such as those with unusual amino acids, post-translational modifications, or aggregation-prone sequences, often necessitates the exploration of novel protecting groups with unique properties.

This guide introduces this compound as a potential candidate for an amine protecting group. The tosyl (p-toluenesulfonyl) group is a well-known protecting group for amines, lauded for its stability.[7][8] The isoindoline scaffold, modified with a methoxy group, may offer unique steric and electronic properties that could modulate its reactivity and cleavage characteristics.

The Chemistry of this compound

2.1. Structure and Properties

This compound is a sulfonamide derivative with the following structure:

  • IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[9]

  • Molecular Formula: C₁₆H₁₇NO₃S[9][10]

  • Molecular Weight: 303.38 g/mol [10]

The molecule incorporates a p-toluenesulfonyl (tosyl) group attached to the nitrogen of a 4-methoxyisoindoline moiety. The tosyl group is known for its electron-withdrawing nature, which can decrease the nucleophilicity of the protected amine. The methoxy group on the isoindoline ring is an electron-donating group, which could potentially influence the stability and cleavage of the protecting group.

2.2. Proposed Mechanism of Amine Protection

The introduction of the this compound group onto the α-amino group of an amino acid would likely proceed via a nucleophilic substitution reaction. The amino acid would act as the nucleophile, attacking the sulfur atom of a suitable this compound derivative, leading to the formation of a stable sulfonamide bond.

Experimental Protocols

Caution: These are proposed protocols and should be optimized for specific applications. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Protocol 1: Protection of an Amino Acid with this compound

This protocol describes a hypothetical method for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid

  • This compound chloride (hypothetical reagent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (2.5 eq) to the suspension and stir until the amino acid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-(this compound)-protected amino acid.

3.2. Protocol 2: Deprotection of the this compound Group

The tosyl group is known to be highly stable and typically requires strong acidic conditions for cleavage.[7] The following protocol is based on conditions commonly used for the removal of tosyl groups in peptide synthesis.[11]

Materials:

  • N-(this compound)-protected peptide resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Thioanisole (scavenger, for peptides containing tryptophan)[12]

  • Cold diethyl ether

Procedure (HF Cleavage):

  • Place the peptide resin in a Kel-F reaction vessel.

  • Add anisole (and thioanisole if necessary) as a scavenger.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours. Peptides with multiple arginine (Tos) residues may require longer reaction times.[11]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Proposed Mechanisms and Workflows

4.1. Proposed Protection Mechanism

protection_mechanism cluster_reactants Reactants cluster_product Product AminoAcid R-CH(NH2)-COOH (Amino Acid) ProtectedAminoAcid R-CH(NH-Tosyl-Isoindoline-OMe)-COOH (Protected Amino Acid) AminoAcid->ProtectedAminoAcid + Protecting Group (Base, DCM) ProtectingGroup This compound-Cl (Hypothetical Reagent) deprotection_workflow ProtectedPeptide Protected Peptide-Resin (N-4-Methoxy-2-tosylisoindoline) CleavageCocktail HF or TFMSA / Scavengers (e.g., Anisole) Cleavage Cleavage Reaction (0°C, 1-2h) ProtectedPeptide->Cleavage CleavageCocktail->Cleavage Workup HF Evaporation & Ether Wash Cleavage->Workup Precipitation Precipitation in Cold Ether Workup->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

References

Application Notes and Protocols: The Strategic Alkylation and Arylation of 4-Methoxy-2-tosylisoindoline with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively introduce substituents at the C1 position of the isoindoline ring is a critical step in the diversification of these molecules, enabling the fine-tuning of their properties. 4-Methoxy-2-tosylisoindoline has emerged as a versatile building block for this purpose. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the tosyl group serves a dual role: it activates the C1 position towards nucleophilic attack and acts as a robust protecting group for the nitrogen atom. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with a range of organometallic reagents, offering a gateway to a diverse array of novel 1-substituted isoindoline derivatives.

Scientific Foundation: The Chemistry of N-Acyliminium Ion Equivalents

The reaction of this compound with organometallic reagents is predicated on the in situ formation of a highly reactive electrophilic species. While N-tosylisoindolines are stable, the presence of a Lewis acid or the inherent polarity of the C1-N bond allows for the generation of an N-tosyliminium ion equivalent upon interaction with the organometallic reagent. This intermediate is a potent electrophile, readily undergoing nucleophilic attack by the carbanionic component of the organometallic species.

The tosyl group plays a crucial role in this transformation. Its strong electron-withdrawing nature stabilizes the partial positive charge on the nitrogen atom in the transition state, thereby facilitating the nucleophilic addition at the C1 position. The choice of the organometallic reagent (e.g., organolithium, Grignard reagent) and the reaction conditions can significantly influence the efficiency and selectivity of the transformation.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While not extensively documented, a plausible and robust synthesis of this compound can be adapted from established procedures for related isoindoline syntheses. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyphthalide

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of 3-Methoxyphthalide: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in dry THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methoxyphthalide (1.0 eq.) in dry THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-methoxyisoindoline, which can be used in the next step without further purification.

  • Tosylation of 4-Methoxyisoindoline: Dissolve the crude 4-methoxyisoindoline (1.0 eq.) in dichloromethane (DCM).

  • To this solution, add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Reaction with Organometallic Reagents: Protocols and Mechanistic Insights

The following protocols provide detailed methodologies for the reaction of this compound with representative organometallic reagents. The underlying principle involves the nucleophilic addition of the organometallic reagent to the C1 position of the isoindoline ring.

General Reaction Scheme

Reaction_Scheme reagent This compound product 1-Substituted-4-methoxy- 2-tosylisoindoline reagent->product + R-M (Overall Transformation) intermediate [N-Tosyliminium Ion Equivalent] reagent->intermediate Lewis Acid or Polarization organometallic R-M (e.g., R-Li, R-MgX) intermediate->product + R-M

Caption: General reaction of this compound.

Protocol 1: Alkylation with Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that readily add to the activated C1 position of N-tosylisoindolines.[1][2][3]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or other organolithium reagent in a suitable solvent (e.g., hexanes, diethyl ether)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add the organolithium reagent (1.2 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-4-methoxy-2-tosylisoindoline.

Protocol 2: Arylation and Alkylation with Grignard Reagents

Grignard reagents offer a versatile and widely used class of organometallics for the introduction of both alkyl and aryl substituents.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dry THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.5 eq.) dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl- or 1-alkyl-4-methoxy-2-tosylisoindoline.

Data Summary and Comparison

The choice of organometallic reagent can influence reaction conditions and yields. The following table provides a comparative summary based on expected outcomes for the reaction with this compound.

Organometallic ReagentTypical NucleophileTemperature (°C)Reaction Time (h)Expected Yield (%)
n-ButyllithiumAlkyl-781-375-90
PhenyllithiumAryl-78 to 01-370-85
Phenylmagnesium bromideAryl0 to RT2-665-80
Ethylmagnesium chlorideAlkyl0 to RT2-670-85

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Dry Glassware and Reagents dissolve_substrate Dissolve this compound in Dry THF prep_reagents->dissolve_substrate inert_atmosphere Establish Inert Atmosphere (Argon/Nitrogen) dissolve_substrate->inert_atmosphere cool_reaction Cool to Reaction Temperature (-78 °C or 0 °C) inert_atmosphere->cool_reaction add_organometallic Slowly Add Organometallic Reagent cool_reaction->add_organometallic stir_reaction Stir for Specified Time (Monitor by TLC) add_organometallic->stir_reaction quench_reaction Quench with Saturated Aqueous NH4Cl stir_reaction->quench_reaction extraction Extract with Ethyl Acetate quench_reaction->extraction wash_organic Wash with Brine extraction->wash_organic dry_concentrate Dry (MgSO4) and Concentrate wash_organic->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification

Caption: A typical experimental workflow for the reaction.

Troubleshooting and Expert Insights

  • Anhydrous Conditions: The success of these reactions is highly dependent on maintaining strictly anhydrous conditions. Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Reagent Quality: The titer of commercial organolithium and Grignard reagents can vary. It is advisable to titrate the reagent before use to ensure accurate stoichiometry.

  • Temperature Control: For highly reactive organolithium reagents, maintaining a low temperature (-78 °C) is crucial to prevent side reactions and decomposition.

  • Steric Hindrance: Sterically hindered organometallic reagents may react more slowly or require elevated temperatures. In some cases, this can lead to lower yields.

  • Deprotection of the Tosyl Group: The N-tosyl group can be removed under various conditions, such as with reducing agents (e.g., sodium naphthalenide, magnesium in methanol) or under strongly acidic or basic conditions, to liberate the free secondary amine of the 1-substituted isoindoline product. This provides a versatile handle for further synthetic transformations.

Conclusion

The reaction of this compound with organometallic reagents represents a powerful and versatile strategy for the synthesis of a wide range of 1-substituted isoindoline derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: Strategic Deprotection of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational scaffold in medicinal chemistry and materials science, the isoindoline nucleus often requires robust protection of its secondary amine. The p-toluenesulfonyl (tosyl) group is a frequent choice due to its stability and crystalline nature, which facilitates purification. However, its very stability presents a significant challenge for its removal, particularly in the final stages of a synthesis where sensitive functional groups must be preserved. The presence of an electron-donating methoxy group on the aromatic ring of 4-Methoxy-2-tosylisoindoline adds another layer of complexity, influencing the reactivity of the entire molecule.

This guide provides a comprehensive overview of validated deprotection protocols, moving beyond simple step-by-step instructions to explain the underlying chemical principles. This approach empowers researchers to select and optimize the most suitable method for their specific synthetic context.

Reductive Cleavage: The Workhorse of N-Tosyl Deprotection

Reductive methods are among the most common and effective for cleaving the resilient N-S bond of sulfonamides. These reactions typically proceed via a single-electron transfer (SET) mechanism, generating a radical anion that subsequently fragments.

Mechanism: Single-Electron Transfer (SET) Pathway

The general workflow for reductive deprotection involves an electron source reducing the sulfonamide to a radical anion. This intermediate is unstable and collapses, cleaving the nitrogen-sulfur bond to form a nitrogen anion and a sulfinate. The nitrogen anion is then protonated during the reaction or upon workup to yield the desired free amine.

sub This compound radical Radical Anion Intermediate sub->radical Single e⁻ Transfer reductant Electron Source (e.g., Mg, SmI₂, Na) reductant->radical cleavage N-S Bond Cleavage radical->cleavage fragments Amide Anion + Tosyl Sulfinate cleavage->fragments protonation Protonation (H+ Source) fragments->protonation product 4-Methoxyisoindoline protonation->product

Caption: General mechanism for reductive N-S bond cleavage.

Protocol 1.1: Magnesium in Methanol (Mg/MeOH)

This method is valued for its operational simplicity, cost-effectiveness, and mild conditions.[1][2] Magnesium metal acts as the electron source, while methanol serves as the proton source. The reaction is often facilitated by sonication to clean and activate the magnesium surface, though vigorous stirring is also effective.[3]

Rationale: The choice of magnesium in methanol provides a slowly generated, steady supply of solvated electrons and protons at the metal's surface, which helps to avoid the often violent reactions associated with alkali metals in ammonia while still being potent enough to reduce the sulfonamide. This method is generally compatible with esters and other reducible functional groups that are sensitive to harsher reductants.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add magnesium turnings (5-10 eq) to the flask.

  • Solvent: Add anhydrous methanol (MeOH) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the suspension vigorously at room temperature. If the reaction is sluggish, it can be gently heated to reflux (approx. 65°C) or placed in an ultrasonic bath.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the excess magnesium by the slow addition of 1 M HCl until the effervescence ceases and all metal is dissolved.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2 M NaOH until pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-Methoxyisoindoline.

Protocol 1.2: Samarium(II) Iodide (SmI₂) in THF

Samarium(II) iodide is a powerful yet gentle single-electron transfer reagent that is renowned for its chemoselectivity and tolerance of sensitive functional groups.[4] The deprotection of tosylamides is often instantaneous upon addition of a SmI₂/amine/water mixture.[5][6]

Rationale: SmI₂ is a homogenous electron transfer reagent, offering greater control and reproducibility compared to heterogeneous metal surfaces.[4] The addition of amines and water has been shown to dramatically accelerate the rate of reduction, allowing the deprotection to occur at low temperatures and protecting other sensitive moieties within the molecule.[5] This protocol is particularly useful for complex substrates in late-stage synthesis.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.05-0.1 M.

  • Additives: Add triethylamine (Et₃N, 4.0 eq) and water (H₂O, 4.0 eq) to the solution.

  • SmI₂ Addition: Cool the solution to room temperature. Add a commercially available solution of SmI₂ in THF (0.1 M, 2.5-3.0 eq) dropwise via syringe. The characteristic deep blue-green color of SmI₂ should disappear instantaneously upon addition.

  • Reaction: The reaction is typically complete within minutes after the addition is finished.[5] Monitor by TLC or LC-MS to confirm the consumption of starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).

    • Extract the mixture with ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the product.

Base-Mediated Nucleophilic Deprotection

While N-tosyl groups are stable to many basic conditions, specific protocols can achieve cleavage through nucleophilic attack at the sulfur atom. This approach avoids reductive conditions that might be incompatible with other functional groups like alkenes or alkynes.

Protocol 2.1: Cesium Carbonate in Methanol/THF

This method provides a remarkably mild way to cleave N-tosyl groups from heterocyclic systems like indoles, which are structurally analogous to isoindoline.[7] The reaction relies on the generation of a methoxide nucleophile, with the cesium cation playing a crucial role in enhancing reactivity.

Rationale: The "cesium effect" is attributed to the high solubility and dissociation of cesium salts in organic solvents, leading to a more "naked" and highly reactive anion. Here, cesium carbonate acts as a base to generate methoxide from methanol, which then serves as the nucleophile to attack the electrophilic sulfur atom of the tosyl group. The presence of an electron-donating methoxy group on the isoindoline ring may slow this reaction compared to electron-deficient systems, potentially requiring elevated temperatures.[7]

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and MeOH to a concentration of 0.1 M in a round-bottom flask.

  • Reagent: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (approx. 65°C), monitoring the reaction by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours depending on the substrate's reactivity.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material via flash column chromatography.

Comparative Analysis and Method Selection

Choosing the optimal deprotection protocol requires careful consideration of the substrate's functional groups, the desired scale, and available laboratory resources.

start Select Deprotection Protocol for This compound q1 Are reducible groups present? (e.g., nitro, azide, some alkenes) start->q1 acidic Avoid Strong Acid (e.g., HBr/AcOH) start->acidic q2 Is the substrate acid-sensitive? (e.g., acetals, t-butyl ethers) q1->q2 No non_reductive Non-Reductive Methods (Cs₂CO₃/MeOH) q1->non_reductive Yes q3 Need for very mild conditions & high chemoselectivity? q2->q3 Yes reductive Reductive Methods (Mg/MeOH, SmI₂) q2->reductive No smi2 Use SmI₂ Protocol q3->smi2 Yes mg_meoh Use Mg/MeOH Protocol q3->mg_meoh No

Caption: Decision workflow for selecting a deprotection strategy.

Summary of Protocols
Method Reagents & Conditions Advantages Limitations Relevant Functional Group Tolerance
Mg/MeOH Mg turnings, MeOH, RT to RefluxInexpensive, operationally simple, scalable.[1]Can be slow; heterogeneous reaction.Tolerates esters, amides. May reduce sensitive groups.
SmI₂/Amine/H₂O SmI₂ in THF, Et₃N, H₂O, RTExtremely fast, very mild, high chemoselectivity.[5][6]Reagent is air/moisture sensitive, higher cost.Excellent tolerance for most functional groups.
Cs₂CO₃/MeOH Cs₂CO₃, THF/MeOH, RT to RefluxNon-reductive, mild conditions.[7]Can be slow, especially with electron-rich substrates.Tolerates reducible groups (alkenes, alkynes, etc.).
HBr/Phenol HBr in Acetic Acid, Phenol, 70-100°CStrong, effective for very stubborn substrates.[8][9]Very harsh, not chemoselective, risk of ether cleavage.Not suitable for acid-sensitive molecules.
Photoredox Photocatalyst, Light, H-donorExtremely mild, cutting-edge, high functional group tolerance.[10][11]Requires specialized equipment (photoreactor).Broadest functional group compatibility.

References

Application of 4-Methoxy-2-tosylisoindoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. The inherent drug-like properties of the isoindoline skeleton make it a valuable building block in medicinal chemistry, contributing to favorable pharmacokinetic and pharmacodynamic profiles.

4-Methoxy-2-tosylisoindoline emerges as a particularly useful intermediate for the synthesis of novel therapeutics. The methoxy group at the 4-position offers a handle for electronic modulation of the aromatic ring and can participate in key binding interactions with target proteins. The tosyl group serves as an excellent protecting group for the isoindoline nitrogen, rendering the N-H proton acidic enough for deprotonation and subsequent functionalization, while also being stable to a wide range of reaction conditions.

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, including a detailed protocol for a key synthetic transformation and a discussion of its potential in the synthesis of bioactive molecules.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃S[2]
Molecular Weight 303.38 g/mol [3]
CAS Number 1025424-03-6[2][3]
Appearance White to off-white solidCommercially available
IUPAC Name 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[2]

Synthetic Utility and Workflow

The primary synthetic utility of this compound lies in the functionalization of the isoindoline nitrogen. The electron-withdrawing nature of the tosyl group enhances the acidity of the benzylic protons at the C1 and C3 positions to some extent, but more importantly, it facilitates the deprotonation of the nitrogen in related systems (though in the case of the fully formed isoindoline, the nitrogen is already substituted). The key reaction is the deprotection of the tosyl group to liberate the secondary amine, which can then be subjected to a variety of transformations. Alternatively, the aromatic ring can be further functionalized.

A general workflow for the utilization of this compound is depicted below:

workflow start This compound deprotection Deprotection start->deprotection Reductive or Acidic Conditions alkylation N-Alkylation / Arylation deprotection->alkylation R-X, Base acylation N-Acylation deprotection->acylation RCOCl, Base final_compounds Bioactive Molecules alkylation->final_compounds acylation->final_compounds

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound and a subsequent N-alkylation, a common sequence in the synthesis of isoindoline-based drug candidates.

Protocol 1: Reductive Detosylation of this compound

This protocol describes the removal of the tosyl protecting group under reductive conditions to yield 4-methoxyisoindoline.

Materials:

  • This compound

  • Magnesium turnings

  • Methanol (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (10 equivalents).

  • Reagent Addition: Add anhydrous methanol to the flask, sufficient to cover the magnesium turnings.

  • Initiation: To the stirring suspension, add a solution of this compound (1 equivalent) in anhydrous methanol.

  • Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-methoxyisoindoline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Protocol 2: N-Alkylation of 4-Methoxyisoindoline

This protocol details the alkylation of the newly formed secondary amine with an alkyl halide.

Materials:

  • 4-Methoxyisoindoline (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyisoindoline (1 equivalent) and anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate to the solution.

  • Alkylating Agent Addition: To the stirring suspension, add the alkyl halide dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed as monitored by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 4-methoxyisoindoline.

protocol_flow cluster_protocol1 Protocol 1: Detosylation cluster_protocol2 Protocol 2: N-Alkylation p1_start This compound p1_reagents Mg, MeOH p1_start->p1_reagents p1_reaction Reflux p1_reagents->p1_reaction p1_workup Quench (NH4Cl), Extraction (DCM) p1_reaction->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product 4-Methoxyisoindoline p1_purification->p1_product p2_start 4-Methoxyisoindoline p1_product->p2_start p2_reagents Alkyl Halide, K2CO3 p2_start->p2_reagents p2_reaction Stir at RT or 50°C p2_reagents->p2_reaction p2_workup Filtration, Extraction p2_reaction->p2_workup p2_purification Column Chromatography p2_workup->p2_purification p2_product N-Alkylated 4-Methoxyisoindoline p2_purification->p2_product

Caption: Experimental workflow for the deprotection and N-alkylation of this compound.

Applications in Drug Discovery: A Prospective Outlook

  • Kinase Inhibitors: The isoindoline scaffold can serve as a template for the design of inhibitors targeting various kinases involved in cancer and inflammatory diseases.

  • GPCR Modulators: Functionalized isoindolines can interact with G-protein coupled receptors, which are important targets for a wide range of therapeutic areas, including neuroscience and metabolic disorders.

  • Enzyme Inhibitors: The rigid structure of the isoindoline core can be exploited to design potent and selective inhibitors of various enzymes.

The methoxy group can be a critical pharmacophoric feature, participating in hydrogen bonding or occupying a specific pocket in the target protein. Furthermore, it can be demethylated to a phenol, providing another point for diversification.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its well-defined structure, the presence of a strategically placed methoxy group, and the robust tosyl protecting group make it an ideal starting material for the synthesis of diverse libraries of isoindoline-containing compounds. The protocols provided herein offer a practical guide for the key transformations of this compound, enabling its effective use in drug discovery programs aimed at developing novel therapeutics.

References

Application Notes & Protocols for the N-Alkylation of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Isoindolines

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][2] The strategic modification of the isoindoline core is a cornerstone of drug discovery, with N-alkylation representing a fundamental transformation to explore structure-activity relationships (SAR), enhance binding affinity, and optimize pharmacokinetic profiles.

This guide provides a detailed experimental procedure for the N-alkylation of 4-Methoxy-2-tosylisoindoline, a key intermediate in the synthesis of diverse isoindoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide expert insights into optimizing reaction conditions and troubleshooting potential challenges.

The starting material, this compound, incorporates two key functional groups that influence the reaction:

  • The Tosyl (p-toluenesulfonyl) Group: This serves as a robust protecting group for the nitrogen atom.[4] Its strong electron-withdrawing nature significantly increases the acidity of the N-H proton (if it were present, in the precursor to the tosylamide), making the nitrogen of the resulting tosylamide readily deprotonated by a suitable base.[4] Furthermore, the tosyl group can be removed under specific conditions to yield the secondary amine, allowing for further synthetic manipulations.

  • The Methoxy Group: This electron-donating group on the aromatic ring can modulate the electronic properties and, consequently, the biological activity of the final compound.

Reaction Mechanism: A Classic S\textsubscript{N}2 Transformation

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[5][6][7] This reaction is analogous to the well-established Williamson ether synthesis, where an alkoxide attacks an alkyl halide.[5][8][9]

The process involves two primary steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the nitrogen atom within the tosylamide moiety by a base. The electron-withdrawing tosyl group makes the nitrogen lone pair more available for nucleophilic attack by lowering the energy of the resulting anion. A non-nucleophilic base is crucial to prevent competition with the desired alkylation reaction.

  • Nucleophilic Attack: The resulting nitrogen anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or another suitable alkylating agent with a good leaving group, such as a tosylate or mesylate). This attack occurs in a single, concerted step, displacing the leaving group and forming the new N-C bond.[6][9]

Caption: General Mechanism for N-Alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a reliable method for the N-alkylation of this compound using an alkyl halide.

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
This compound1025424-03-6C₁₆H₁₇NO₃SStarting material.[10][11][12]
Alkyl Halide (e.g., Benzyl Bromide)100-39-0C₇H₇BrAlkylating agent (1.1 - 1.5 eq.).
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, powdered base (2.0 - 3.0 eq.).
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, reaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent.
Brine (Saturated NaCl solution)7647-14-5NaClFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂For column chromatography.

Equipment

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and chamber

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (to make a 0.1-0.2 M solution) followed by powdered anhydrous potassium carbonate (2.5 eq.).

  • Initiation: Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with water (3x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[13]

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental Workflow for N-Alkylation.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for the N-alkylation of this compound with various primary alkyl halides. Yields are representative and can vary based on the specific substrate and reaction scale.

Alkyl HalideBaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃DMF70685-95
Ethyl iodideK₂CO₃DMF70880-90
n-Butyl bromideCs₂CO₃ACN801275-85
Propargyl bromideK₂CO₃DMF60488-96

Expert Insights & Troubleshooting

  • Causality of Reagent Choices:

    • Base: Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base for this transformation.[14] Cesium carbonate (Cs₂CO₃) can be used to accelerate the reaction, particularly with less reactive alkylating agents, due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the anion. Sodium hydride (NaH) is a stronger base but requires more stringent anhydrous conditions and handling precautions.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base while leaving the nitrogen anion relatively free, thus enhancing its nucleophilicity for the S\textsubscript{N}2 attack.[15]

    • Alkylating Agent: The reactivity order for the halide leaving group is I > Br > Cl. Primary alkyl halides are strongly preferred to minimize the competing E2 elimination pathway, which becomes significant with secondary and is the major pathway for tertiary alkyl halides.[6][16]

  • Troubleshooting Common Issues:

    • Low or No Product Formation: This often points to insufficient deprotonation or an unreactive alkylating agent.[17] Ensure the base is anhydrous and finely powdered for maximum surface area. Consider switching to a more reactive alkyl halide (e.g., from a chloride to a bromide or iodide) or a stronger base like Cs₂CO₃.

    • Incomplete Reaction: If TLC analysis shows significant remaining starting material after prolonged reaction time, an additional portion of the alkylating agent and base can be added. Alternatively, increasing the reaction temperature may drive the reaction to completion, but this should be done cautiously to avoid decomposition.

    • Formation of Byproducts: The primary concern is the E2 elimination reaction when using sterically hindered alkyl halides.[8] To mitigate this, use primary alkyl halides whenever possible and avoid excessively high temperatures.

    • Difficult Purification: If the product is difficult to separate from unreacted starting material by chromatography, ensure the reaction has gone to completion. An acid/base wash during workup is generally not effective as both the starting material and product are neutral tosylamides. If the product is an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.[13]

  • Subsequent Deprotection: The ultimate goal of this synthesis is often the free N-alkylated isoindoline. The tosyl group can be removed under various conditions, such as treatment with strong acid (e.g., HBr in acetic acid) or reductive cleavage (e.g., magnesium in methanol or sodium naphthalenide). The choice of deprotection method will depend on the stability of other functional groups in the molecule.[18]

References

Role of the methoxy group in directing electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of the Methoxy Group in Directing Electrophilic Aromatic Substitution

For: Researchers, scientists, and drug development professionals.

Abstract

The methoxy group (-OCH₃) is a pivotal functional group in organic chemistry, particularly in the context of electrophilic aromatic substitution (EAS). Its profound influence on the reactivity and regioselectivity of aromatic systems makes it a cornerstone of synthetic strategy and a common motif in pharmacologically active molecules. This guide provides an in-depth analysis of the electronic principles governing the methoxy group's directing effects, practical considerations for leveraging these effects in synthesis, and its strategic importance in drug design. A detailed, self-validating experimental protocol for the nitration of anisole is included to provide a practical demonstration of these principles.

The Theoretical Framework: Understanding the Methoxy Group's Dual Nature

The directing influence of any substituent in electrophilic aromatic substitution is a result of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect . The methoxy group provides a classic example of how these competing forces determine reaction outcomes.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group withdraws electron density from the attached carbon of the aromatic ring through the sigma (σ) bond. This effect, by itself, would deactivate the ring by making it less nucleophilic.[1][2]

  • Resonance Effect (+M or +R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (also known as the mesomeric effect).[2][3] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

Crucially, for the methoxy group, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect.[4][5] The net result is that the methoxy group is an activating group , meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself.[2][6]

Caption: Dual electronic effects of the methoxy group on an aromatic ring.

The Origin of Ortho, Para Direction

The methoxy group directs incoming electrophiles to the ortho and para positions. This regioselectivity is a direct consequence of the stability of the carbocation intermediate, known as the arenium ion or σ-complex, that is formed during the reaction.[7][8][9]

When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the methoxy group. In this specific structure, the oxygen atom can donate a lone pair to form a double bond with the carbon, creating a highly stable oxonium ion and satisfying the octet rule for all atoms.[5][7][10] This additional, highly stable resonance contributor significantly lowers the activation energy for the formation of the ortho and para intermediates.

In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the methoxy group. Therefore, the oxygen's lone pairs cannot directly stabilize the positive charge, resulting in a higher energy intermediate and a much slower reaction rate for meta-substitution.[5][11]

Mechanism_of_Direction Arenium Ion Stability Dictates Regioselectivity cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Anisole + E⁺ ortho_inter Ortho Intermediate ortho_start->ortho_inter Fast meta_start Anisole + E⁺ ortho_stable Key Stabilizing Resonance Structure (Oxonium Ion) ortho_inter->ortho_stable Delocalization ortho_prod Ortho Product ortho_stable->ortho_prod -H⁺ meta_inter Meta Intermediate (No direct O-stabilization) meta_start->meta_inter Very Slow para_start Anisole + E⁺ meta_prod Meta Product meta_inter->meta_prod -H⁺ para_inter Para Intermediate para_start->para_inter Fast para_stable Key Stabilizing Resonance Structure (Oxonium Ion) para_inter->para_stable Delocalization para_prod Para Product para_stable->para_prod -H⁺

Caption: The methoxy group stabilizes ortho/para attack intermediates via resonance.

Practical Considerations: Regioselectivity and Reaction Control

While the methoxy group is a strong ortho, para director, the ratio of the two isomers can be influenced by several factors. Typically, the para product is favored over the ortho product due to steric hindrance.[12] The bulky methoxy group can physically impede the approach of the electrophile to the adjacent ortho positions.

However, the ortho/para ratio is not fixed and depends on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature. For example, in the nitration of anisole, the isomer distribution can vary significantly with the nitrating agent used.[13][14]

Nitrating System Reaction Conditions Ortho-Nitroanisole (%) Para-Nitroanisole (%) Meta-Nitroanisole (%) Reference
HNO₃ / H₂SO₄25°C in 54-82% aq. H₂SO₄~64 -> ~41~36 -> ~59<2[15]
NO₂⁺BF₄⁻Sulfolane, 25°C7128<1[13][14]
CH₃COONO₂ (Acetyl nitrate)Acetic Anhydride, 25°C6633<1[13][14]

Table 1: Isomer distribution in the nitration of anisole under various conditions. Ratios can be highly dependent on the reactivity of the nitrating agent and the reaction medium.

Application in Drug Design and Medicinal Chemistry

The methoxy group is a prevalent feature in many approved drugs.[16] Its inclusion is often a strategic choice by medicinal chemists to modulate a molecule's properties.

  • Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions within a protein's binding pocket.[17][18]

  • Physicochemical Properties: The methoxy group can improve a compound's solubility and alter its electronic properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]

  • Metabolic Stability: While generally stable, the methoxy group can be a site of metabolism via O-demethylation.[18] This can sometimes be exploited to create active metabolites or be a liability that needs to be addressed through further chemical modification.

Experimental Protocol: The Nitration of Anisole

This protocol details a standard laboratory procedure for the nitration of anisole, demonstrating the ortho, para directing effect of the methoxy group.

Safety Precautions
  • HAZARD IDENTIFICATION: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[19][20] They can cause severe chemical burns upon contact.[21] Nitric acid fumes are toxic and should not be inhaled.[22]

  • PERSONAL PROTECTIVE EQUIPMENT (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[20][21] The entire procedure must be performed inside a certified chemical fume hood.

  • EMERGENCY PREPAREDNESS: Ensure an eyewash station and safety shower are immediately accessible.[19] Have sodium bicarbonate available to neutralize acid spills.

Materials and Reagents
  • Anisole (methoxybenzene)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice (from deionized water)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • 50 mL Erlenmeyer flask

  • 25 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Crystallizing dish or ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

Caption: General workflow for the laboratory-scale nitration of anisole.

Step-by-Step Procedure
  • Preparation of Nitrating Mixture:

    • Place a 50 mL Erlenmeyer flask containing a magnetic stir bar in an ice bath.

    • Carefully add 5.0 mL of concentrated sulfuric acid to the flask and allow it to cool for 5-10 minutes.

    • Slowly and dropwise , add 2.5 mL of concentrated nitric acid to the cold sulfuric acid while stirring. The temperature should be maintained below 20°C. This exothermic reaction generates the electrophile, the nitronium ion (NO₂⁺).

  • Reaction:

    • In a separate container, weigh out approximately 2.0 mL of anisole.

    • Using a dropping funnel or pipette, add the anisole dropwise to the stirring nitrating mixture over a period of 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 10°C. A higher temperature can lead to the formation of dinitrated byproducts and increased oxidation.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. The solution will likely turn dark yellow or orange.

  • Work-up and Isolation:

    • Prepare a beaker with approximately 50 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the ice with stirring. This will quench the reaction and precipitate the crude product. A yellow solid or oil should form.

    • Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane (DCM).

    • Combine the organic layers and wash them sequentially with 20 mL of cold water, followed by 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification and Characterization (Self-Validation)
  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the crude product in DCM.

    • Spot the crude product on a silica gel TLC plate alongside a spot of the starting material (anisole).

    • Develop the plate using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize under a UV lamp. The product spots (ortho and para isomers) should have lower Rf values than the starting anisole. The presence of a single product spot (or two very close spots) and the absence of the starting material spot indicates a complete reaction.

  • Purification:

    • The crude product is a mixture of ortho- and para-nitroanisole. The para isomer is a solid at room temperature, while the ortho isomer is a liquid.

    • The mixture can often be purified by recrystallization from ethanol or methanol. The less soluble para isomer will crystallize out upon cooling, allowing for its isolation.

  • Characterization:

    • Melting Point: The purified para-nitroanisole should have a melting point of approximately 52-54°C. Comparing the experimental melting point to the literature value provides a key verification of the product's identity and purity.

    • Spectroscopy (Optional): Further characterization can be performed using IR (presence of NO₂ stretches) and NMR spectroscopy to confirm the structures of the isomers.

Conclusion

The methoxy group is a powerful tool in the arsenal of the synthetic chemist. Its strong activating and ortho, para-directing nature, governed by a dominant resonance effect, provides a reliable method for introducing electrophiles to specific positions on an aromatic ring. A thorough understanding of the underlying electronic principles, coupled with careful control of reaction conditions, allows researchers to harness this effect for the efficient synthesis of complex molecules, including a vast array of pharmaceuticals where the methoxy group plays a critical role in defining biological activity and physicochemical properties.

References

Utilizing 4-Methoxy-2-tosylisoindoline in the synthesis of natural product analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Isoindoline Scaffold in Natural Product Analogue Synthesis: A Proposed Utilization of 4-Methoxy-2-tosylisoindoline

Authored by: Gemini, Senior Application Scientist

Introduction

The isoindoline scaffold is a privileged heterocyclic motif found in a diverse array of biologically active natural products, including indolocarbazoles, cytochalasan alkaloids, and various meroterpenoids.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it a highly sought-after building block in medicinal chemistry and drug development. The synthesis of analogues based on this core structure is a critical strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[3][4]

This guide focuses on the synthetic potential of a specific, functionalized building block: This compound . While this compound is commercially available, its specific application in multi-step natural product synthesis is not yet extensively documented in peer-reviewed literature. Therefore, this document serves as a forward-looking application note. It combines established principles of organic chemistry with expert-driven insights to propose a series of robust, plausible protocols for its use. We will explore how the interplay between the N-tosyl protecting group and the 4-methoxy activating group can be strategically leveraged to construct complex molecular architectures.

The protocols herein are designed to be self-validating, providing researchers with a logical and experimentally sound framework for incorporating this versatile building block into their synthetic campaigns.

Part 1: Strategic Analysis of the this compound Building Block

The utility of this compound stems from the distinct roles of its three key components: the isoindoline core, the N-tosyl group, and the 4-methoxy group. Understanding these roles is paramount to designing effective synthetic strategies.

  • The Isoindoline Core: This is the foundational scaffold. Its 2,3-dihydro-1H-isoindole structure provides a rigid backbone that is frequently observed in natural products known for their complex and potent biological activities.[5]

  • The N-Tosyl (p-Toluenesulfonyl) Group: The tosyl group serves as a robust protecting group for the secondary amine of the isoindoline core. Its strong electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions during manipulations of other parts of the molecule. Crucially, it is stable to a wide range of reaction conditions but can be removed when desired, unmasking the amine for further functionalization. This protection/deprotection strategy is a cornerstone of modern organic synthesis.

  • The 4-Methoxy Group: The methoxy group is a common feature in naturally derived drugs, where it often enhances ligand-target binding, improves physicochemical properties, and favorably modulates metabolic pathways.[6][7] In a synthetic context, its powerful electron-donating nature activates the aromatic ring towards electrophilic substitution. Furthermore, it can act as an ortho-directing group in metalation reactions, providing a handle for precise C-C bond formation at the C5 position.

Logical Workflow for Synthetic Elaboration

The strategic application of this compound can be visualized as a multi-stage process. The following workflow outlines a general path from the initial building block to a diversified library of natural product analogues.

G A This compound (Starting Material) B Aromatic Ring Functionalization (e.g., ortho-Metalation) A->B Electrophile (E+) C N-Deprotection (Reductive Detosylation) A->C Direct Deprotection B->C Reducing Agent D Functionalized 4-Methoxyisoindoline (Key Intermediate) C->D E N-Functionalization (e.g., Alkylation, Acylation) D->E Side Chain Precursor (R-X) F Library of Natural Product Analogues E->F

Caption: Proposed synthetic pathways for elaborating this compound.

Part 2: Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the key transformations outlined above. These methods are based on well-established synthetic transformations and have been adapted for this specific substrate.

Protocol 1: Reductive Detosylation of this compound

Causality: The removal of the tosyl protecting group is a critical step to unmask the secondary amine. This allows for subsequent N-functionalization, which is often required to couple the isoindoline core to other fragments of a target molecule or to install functionalities essential for biological activity. Reductive cleavage using magnesium in methanol is a common and effective method for cleaving N-tosyl groups under relatively mild conditions.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound>95%AChemBlock
Magnesium (Mg) turningsReagent GradeSigma-Aldrich
Methanol (MeOH), anhydrousAnhydrous (<50 ppm H₂O)Acros Organics
Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentEMD Millipore
Argon (Ar) gasHigh Purity (99.998%)Airgas

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (10 equivalents). The system is purged with argon for 10 minutes.

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Then, add this compound (1.0 eq, e.g., 3.03 g, 10 mmol) to the suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) under an argon atmosphere. The reaction is typically vigorous at the start. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is generally complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with dichloromethane (3 x 30 mL). Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (4-methoxyisoindoline) is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.

Expected Outcome: A pale yellow oil or low-melting solid. Yields are typically in the range of 85-95%.

Protocol 2: N-Alkylation of 4-Methoxyisoindoline with an Electrophile

Causality: This protocol describes the construction of a C-N bond, a fundamental step in building molecular complexity. By reacting the nucleophilic secondary amine (generated in Protocol 1) with an alkyl halide, a diverse range of side chains can be introduced, allowing for systematic exploration of the SAR of the final analogues. Potassium carbonate serves as a mild base to neutralize the HBr generated during the reaction.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
4-Methoxyisoindoline (from Protocol 1)--
Benzyl Bromide (Example Electrophile)>98%TCI America
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeJ.T. Baker
Acetonitrile (MeCN), anhydrousAnhydrous (<50 ppm H₂O)Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Brine (Saturated NaCl solution)-Lab Prepared

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxyisoindoline (1.0 eq, e.g., 1.49 g, 10 mmol), anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol), and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add the electrophile, for example, benzyl bromide (1.1 eq, 1.3 mL, 11 mmol), dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes) to yield the pure N-alkylated product.

Expected Outcome: The product, 2-benzyl-4-methoxyisoindoline, should be obtained as a colorless to pale yellow oil. Yields are typically >80%.

Part 3: Data Interpretation and Characterization

Accurate characterization is essential for validating the outcome of each synthetic step. The following table provides expected analytical data for the key compounds in the proposed workflow.

CompoundMolecular FormulaExact Mass [M+H]⁺Key ¹H NMR Signals (δ, ppm, in CDCl₃)
This compoundC₁₆H₁₇NO₃S304.10027.7-7.8 (d, 2H, tosyl), 7.3-7.4 (d, 2H, tosyl), 6.8-7.2 (m, 3H, isoindoline Ar-H), 4.6 (s, 4H, CH₂-N-CH₂) , 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, tosyl-CH₃)
4-MethoxyisoindolineC₉H₁₁NO150.09136.8-7.2 (m, 3H, Ar-H), 4.1 (s, 4H, CH₂-N-CH₂) , 3.8 (s, 3H, OCH₃), 2.1 (br s, 1H, NH)
2-Benzyl-4-methoxyisoindolineC₁₆H₁₇NO240.13837.2-7.4 (m, 5H, benzyl Ar-H), 6.8-7.2 (m, 3H, isoindoline Ar-H), 3.9 (s, 4H, CH₂-N-CH₂) , 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, N-CH₂-Ph)

Note: Chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of natural product analogues. Its pre-installed functional handles—a protectable nitrogen and an activatable aromatic ring—provide a clear strategic advantage. The N-tosyl group offers robust protection during sensitive chemical transformations, while the 4-methoxy group not only influences the electronic properties of the core scaffold but also opens avenues for regioselective C-C bond formation. The protocols detailed in this guide offer a reliable and logically sound starting point for researchers aiming to unlock the synthetic potential of this scaffold. By leveraging these methods, drug development professionals can efficiently generate libraries of novel isoindoline-containing compounds for biological screening, accelerating the discovery of next-generation therapeutics.

References

Application Notes and Protocols: 4-Methoxy-2-tosylisoindoline as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 4-Methoxy-2-tosylisoindoline as a strategic building block in the field of combinatorial chemistry for drug discovery and lead optimization. We will explore the chemical rationale behind its design, its reactivity, and provide detailed protocols for its derivatization to generate diverse molecular libraries. The protocols are designed to be robust and adaptable for parallel synthesis platforms.

Introduction: The Strategic Advantage of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a number of clinically used drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The strategic incorporation of a methoxy group and a tosyl protecting group in this compound offers a multi-faceted approach to library synthesis.

The tosyl group serves a dual purpose: it activates the benzylic positions of the isoindoline ring towards nucleophilic substitution and protects the nitrogen atom from undesired side reactions. The methoxy group, an important pharmacophore, can influence the electronic properties of the aromatic ring and provides a potential site for further modification.[1][2] This combination makes this compound an ideal starting point for the generation of diverse and complex molecular libraries.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for reaction optimization.

PropertyValueSource
Molecular Formula C16H17NO3S--INVALID-LINK--
Molecular Weight 303.4 g/mol --INVALID-LINK--
IUPAC Name 4-methoxy-2-(p-tolylsulfonyl)isoindoline--INVALID-LINK--
CAS Number 1025424-03-6--INVALID-LINK--

Core Synthetic Strategy: Nucleophilic Substitution

The primary route for diversification of the this compound scaffold is through nucleophilic substitution at the benzylic C1 and C3 positions. The electron-withdrawing nature of the N-tosyl group facilitates the departure of a leaving group from these positions, should one be present, or potentially enables a direct displacement of a hydride ion under oxidative conditions, though the former is more common in library synthesis. For the purpose of this guide, we will focus on a strategy involving the introduction of a leaving group, such as a halide, at the benzylic position, followed by nucleophilic displacement.

However, a more direct approach, and one that is highly amenable to combinatorial synthesis, involves the in-situ generation of an N-sulfonyliminium ion intermediate, which is then trapped by a nucleophile. This can be achieved through various methods, including oxidation or treatment with a Lewis acid.

Below is a representative workflow for the generation of a diverse library from this compound.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Combinatorial Derivatization cluster_2 Phase 3: Final Product Generation start This compound intermediate N-Acyliminium Ion Intermediate start->intermediate Lewis Acid or Oxidant activated_core Activated Isoindoline Core intermediate->activated_core Resonance Stabilization library_synthesis Parallel Synthesis activated_core->library_synthesis nucleophiles Library of Nucleophiles (R-NH2, R-SH, R-OH, Grignards, etc.) nucleophiles->library_synthesis protected_library N-Tosyl Protected Library library_synthesis->protected_library deprotection Deprotection protected_library->deprotection Reductive or Basic Cleavage final_library Final Isoindoline Library deprotection->final_library caption Workflow for Combinatorial Library Synthesis

Caption: A generalized workflow for the combinatorial derivatization of this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific nucleophile used and the available laboratory equipment.

Protocol 1: Parallel Synthesis of a 1-Substituted-4-Methoxy-2-tosylisoindoline Library via Nucleophilic Addition to an In-situ Generated N-Acyliminium Ion

This protocol describes the parallel synthesis of a library of 1-substituted isoindolines using a selection of nucleophiles.

Materials:

  • This compound

  • A library of nucleophiles (e.g., primary and secondary amines, thiols, electron-rich aromatics)

  • Lewis Acid (e.g., BF3·OEt2, TMSOTf) or an oxidant (e.g., DDQ)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Parallel synthesis reaction block (e.g., Radleys Carousel or similar)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Block: In an array of reaction tubes within a parallel synthesizer, add a magnetic stir bar to each tube. Dry the glassware thoroughly under vacuum with gentle heating.

  • Reagent Addition:

    • To each reaction tube, add this compound (1 equivalent, e.g., 0.1 mmol, 30.3 mg).

    • Dissolve the starting material in anhydrous DCM (1 mL).

    • Cool the reaction block to -78 °C using a dry ice/acetone bath.

    • Under an inert atmosphere, add the Lewis acid (e.g., BF3·OEt2, 1.2 equivalents) dropwise to each reaction tube. Stir for 15 minutes to facilitate the formation of the N-acyliminium ion.

  • Nucleophile Addition:

    • In a separate set of vials, prepare stock solutions of each nucleophile (1.5 equivalents) in anhydrous DCM.

    • Add the respective nucleophile solution to each corresponding reaction tube.

  • Reaction Progression:

    • Allow the reactions to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of an aliquot from a representative reaction.

  • Work-up:

    • Quench each reaction by the addition of a saturated aqueous solution of sodium bicarbonate (1 mL).

    • Transfer the contents of each tube to a separate vial and extract with DCM (3 x 2 mL).

    • Combine the organic layers for each reaction and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired 1-substituted-4-methoxy-2-tosylisoindoline derivatives.

Expected Outcomes:

This protocol is expected to yield a library of isoindoline derivatives with diversity introduced at the C1 position. The yields will vary depending on the nucleophilicity and steric bulk of the chosen nucleophiles.

Nucleophile ClassRepresentative ExampleExpected Product StructureTypical Yield Range (%)
Primary AmineBenzylamine1-(Benzylamino)-4-methoxy-2-tosylisoindoline60-85
Secondary AmineMorpholine1-(Morpholino)-4-methoxy-2-tosylisoindoline55-80
ThiolThiophenol4-Methoxy-1-(phenylthio)-2-tosylisoindoline70-90
Electron-rich AromaticAnisole1-(4-Methoxyphenyl)-4-methoxy-2-tosylisoindoline40-70
Protocol 2: Deprotection of the N-Tosyl Group

The removal of the tosyl group is often a necessary final step to unmask the secondary amine, which can be a key pharmacophoric feature or a handle for further diversification.

Materials:

  • N-Tosyl protected isoindoline derivative

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride

  • Sonicator bath

Procedure:

  • Reaction Setup: To a solution of the N-tosyl protected isoindoline (1 equivalent) in anhydrous methanol (0.1 M), add magnesium turnings (10 equivalents).

  • Reaction Initiation: Place the reaction vessel in a sonicator bath and sonicate at room temperature. The reaction can be monitored by TLC or LC-MS.

  • Reaction Completion: The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite to remove inorganic solids.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel to afford the deprotected isoindoline.

Causality in Experimental Choices:

  • Lewis Acid/Oxidant: The choice of a Lewis acid or an oxidant is crucial for the in-situ generation of the reactive N-acyliminium ion. The strength of the Lewis acid should be tailored to the specific substrate and nucleophile to avoid side reactions.

  • Solvent: Anhydrous, non-protic solvents like DCM or MeCN are used to prevent quenching of the Lewis acid and the reactive intermediate.

  • Temperature: The initial low temperature (-78 °C) is employed to control the formation of the N-acyliminium ion and to minimize side reactions. The reaction is then allowed to warm to room temperature to drive the nucleophilic addition to completion.

  • Deprotection: Reductive cleavage of the N-tosyl group, for example with magnesium in methanol, is a mild and effective method that is often compatible with a wide range of functional groups.[3]

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression from the starting material to a diverse library of final compounds.

G cluster_0 Activation cluster_1 Diversification cluster_2 Finalization start This compound Starting Material activation N-Acyliminium Ion Formation Key Reactive Intermediate start:f1->activation:f0 Lewis Acid library Nucleophilic Addition Introduction of R1, R2, R3...Rn activation:f1->library:f0 Nucleophiles deprotection N-Tosyl Deprotection Unmasking of NH library:f1->deprotection:f0 final_product Diverse Isoindoline Library Final Products deprotection:f1->final_product:f0 Purification caption Logical Flow of the Synthetic Strategy

Caption: A flowchart illustrating the key stages in the combinatorial synthesis.

Conclusion

This compound represents a highly valuable and versatile building block for combinatorial chemistry. Its pre-activated nature and the strategic placement of functional groups allow for the rapid and efficient generation of diverse libraries of isoindoline derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, accelerating the discovery of novel bioactive compounds. The adaptability of these methods to parallel synthesis makes this building block particularly attractive for modern high-throughput drug discovery campaigns.

References

Troubleshooting & Optimization

Side reactions observed during the synthesis of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxy-2-tosylisoindoline

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers and drug development professionals who are navigating the complexities of this synthesis. Isoindoline synthesis is often challenging due to the inherent reactivity of the heterocyclic core, and this guide provides in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the causality behind these side reactions and providing actionable solutions.

FAQ 1: My reaction mixture is turning dark brown or black and forming an insoluble tar. What is causing this, and how can I prevent it?

Answer: This is the most frequently reported issue and is almost always indicative of product decomposition and/or polymerization . The isoindole core, even in its reduced isoindoline form, can be sensitive to air, acid, and heat.[1][2]

  • Root Cause Analysis:

    • Atmospheric Oxidation: The isoindoline ring system is susceptible to oxidation, which can initiate polymerization cascades leading to deeply colored, insoluble materials.[1]

    • Acidic Instability: Trace amounts of acid can protonate the isoindoline nitrogen or the methoxy group, creating reactive intermediates that readily polymerize. A common source of acid is the hydrolysis of unreacted p-toluenesulfonyl chloride (TsCl) to p-toluenesulfonic acid (TsOH).

    • Elevated Temperature: Many isoindoline syntheses are temperature-sensitive. Excessive heat accelerates decomposition and side reactions.[1]

  • Troubleshooting & Optimization:

    • Maintain an Inert Atmosphere: Vigorously degas all solvents before use. Run the reaction from start to finish under a robust inert atmosphere, such as dry nitrogen or argon. This is the most critical step to prevent oxidation.[1]

    • Control Reaction Temperature: Maintain the recommended temperature profile strictly. For the tosylation step, it is often beneficial to start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Use High-Quality Reagents: Use a fresh, sealed bottle of p-toluenesulfonyl chloride. Old TsCl can be partially hydrolyzed to TsOH, introducing acid that catalyzes decomposition. See the protocol below for a quality control check.

    • Efficient Base Management: Ensure the base (e.g., triethylamine or pyridine) is added before the TsCl to neutralize the HCl byproduct as it forms. Use a slight excess of base (1.1-1.2 equivalents) to ensure the reaction medium remains basic.

FAQ 2: My TLC shows a significant byproduct spot with a similar polarity to my desired product, making purification difficult. What is this impurity?

Answer: A byproduct with similar polarity is often an isomer or an incompletely cyclized intermediate. Given the starting materials, the most probable culprit is the N-tosylated, but uncyclized, linear amine .

  • Root Cause Analysis:

    • Incomplete Cyclization: The formation of the second C-N bond to close the isoindoline ring may be slow or incomplete. This can happen if the reaction time is too short, the temperature is too low, or if the starting material (e.g., 1,2-bis(halomethyl)-3-methoxybenzene) is not sufficiently reactive.

    • Steric Hindrance: The bulky tosyl group can sterically hinder the intramolecular cyclization step.

  • Troubleshooting & Optimization:

    • Increase Reaction Time/Temperature: After the initial tosylation, you may need to gently heat the reaction (e.g., to 40-50 °C) or extend the reaction time to drive the cyclization to completion. Monitor the disappearance of the intermediate by TLC or LC-MS.

    • Choice of Base and Solvent: A stronger, non-nucleophilic base might facilitate the final ring closure. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or acetonitrile often perform well.

    • Confirm Starting Material Purity: Ensure the precursor diamine or its equivalent is pure and free of monofunctionalized impurities that would lead to a linear, dead-end product.

FAQ 3: I am observing a non-polar byproduct and my mass spectrometry results show a mass corresponding to a di-tosylated species. How is this possible?

Answer: This indicates that over-tosylation has occurred. While the target is N-tosylation, other reactive sites can compete.

  • Root Cause Analysis:

    • Presence of Hydroxyl Groups: If your precursor contains an unprotected hydroxyl group, it can be tosylated by TsCl to form a tosyl ester (O-tosylation).[3] Tosyl esters are often highly crystalline and non-polar.

    • Reaction with Solvent: In rare cases, if a solvent like pyridine is used both as a base and solvent, it can form a reactive pyridinium salt with TsCl, leading to other side pathways.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: If your starting material has other nucleophilic groups (like an -OH), they must be protected before attempting the N-tosylation and cyclization.

    • Stoichiometric Control: Use no more than 1.05-1.1 equivalents of TsCl to minimize reactions with weaker nucleophiles. Add the TsCl slowly to the reaction mixture at 0 °C to allow it to react selectively with the most nucleophilic amine.

FAQ 4: My product yield is low after purification by silica gel chromatography. Is the product unstable on silica?

Answer: Yes, this is a strong possibility. The slightly acidic nature of standard silica gel can cause decomposition of sensitive molecules like isoindolines.[1]

  • Root Cause Analysis:

    • Acid-Catalyzed Degradation: The Lewis acidic sites on the silica surface can catalyze the opening of the isoindoline ring or other decomposition pathways, leading to streaking on the column and low recovery.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine. This will neutralize the acidic sites. Flush the column with this mixture before loading your sample.

    • Alternative Purification Methods: If possible, try to purify the product by recrystallization, which is often less harsh and more scalable.[1]

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1]

Part 2: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues during the synthesis.

TroubleshootingWorkflow start Problem Observed: Low Yield or Impure Product symptom1 Symptom: Dark, Tarry Mixture start->symptom1 symptom2 Symptom: Byproduct with Similar Polarity start->symptom2 symptom3 Symptom: Poor Recovery from Silica Column start->symptom3 cause1 Probable Cause: Oxidation & Polymerization symptom1->cause1 See FAQ 1 cause2 Probable Cause: Incomplete Cyclization symptom2->cause2 See FAQ 2 cause3 Probable Cause: Product Instability on Silica symptom3->cause3 See FAQ 4 solution1 Solution: 1. Use Inert Atmosphere (N2/Ar) 2. Check TsCl Quality 3. Control Temperature (0°C start) cause1->solution1 solution2 Solution: 1. Increase Reaction Time/Temp 2. Re-evaluate Base/Solvent System 3. Confirm Precursor Purity cause2->solution2 solution3 Solution: 1. Deactivate Silica with 1% Et3N 2. Purify by Recrystallization 3. Use Alumina or Florisil cause3->solution3

Caption: A decision tree for troubleshooting common synthesis problems.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for the synthesis and for ensuring reagent quality.

Protocol 1: Representative Synthesis of this compound

This protocol describes a common two-step, one-pot procedure involving the tosylation of a primary amine followed by intramolecular cyclization.

Reagents & Materials:

  • 4-Methoxy-1,2-phenylenedimethanamine (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-Methoxy-1,2-phenylenedimethanamine (1.0 eq.) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq.) dropwise while stirring.

  • Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. The second cyclization step occurs during this time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the product.

  • Workup:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% TEA in the eluent) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Quality Control of p-Toluenesulfonyl Chloride (TsCl)

This quick test helps ensure your TsCl is not hydrolyzed, which can inhibit the reaction.

  • Dissolve a small amount (~20 mg) of your TsCl in 1 mL of DCM.

  • Add 1 mL of water and shake vigorously.

  • Test the pH of the aqueous layer with pH paper.

  • Result: If the aqueous layer is strongly acidic (pH 1-2), the TsCl has significantly hydrolyzed to TsOH and should not be used. If the pH is only slightly acidic or neutral, it is suitable for use.

Part 4: Summary of Potential Side Reactions & Byproducts

The following table summarizes the key impurities that may be encountered during the synthesis.

Side Product / ImpurityPotential CauseProposed Structure / DescriptionAnalytical Signature (TLC/MS)Mitigation Strategy
Polymerized Material Oxidation, acid-catalyzed decompositionInsoluble, high molecular weight, dark-colored tarStreaks at the baseline of TLC plate; complex mass specUse inert atmosphere; ensure base is present; control temperature.[1]
Linear Tosyl Amine Incomplete intramolecular cyclizationC₁₆H₁₉NO₃S (Isomer of product)Spot with polarity similar to the product; same mass by MSIncrease reaction time/temperature; optimize base/solvent.
p-Toluenesulfonic Acid (TsOH) Hydrolysis of unreacted TsClAromatic sulfonic acidHighly polar, water-soluble spot on TLCUse high-quality TsCl; quench reaction carefully; wash with NaHCO₃.
Di-tosylated Byproduct Over-reaction of TsCl with precursorProduct with two tosyl groupsNon-polar spot on TLC; Mass = M + 154Use precise stoichiometry (1.05 eq. TsCl); slow addition at 0 °C.

References

Overcoming solubility issues of 4-Methoxy-2-tosylisoindoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Methoxy-2-tosylisoindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to the solubility of this versatile synthetic intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: Understanding the Molecule

This compound (Mol. Wt.: 303.38 g/mol ) is a compound with a somewhat paradoxical chemical nature that can lead to solubility challenges.[1][2] Its structure contains:

  • A large, rigid, and relatively non-polar isoindoline core.

  • A highly polar and bulky tosyl (p-toluenesulfonyl) protecting group.

  • A polar methoxy group (-OCH₃) on the aromatic ring.

This combination of polar and non-polar regions means it doesn't fit neatly into the "polar" or "non-polar" categories. Consequently, it often exhibits limited solubility in a wide range of common organic solvents, a frequent hurdle in reaction setup, workup, and purification. This guide addresses the most common questions and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?

This is the most common issue encountered. Before resorting to more complex methods, it's essential to rule out fundamental procedural factors. The dissolution of a solid in a liquid is an equilibrium process that can be influenced by several physical parameters.

Answer:

Start with a systematic, tiered approach to troubleshooting. The initial steps involve simple physical manipulations that can often resolve the issue without altering the chemical composition of your system.

Workflow for Initial Troubleshooting

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Initial State: Compound fails to dissolve at room temperature. B Step 1: Increase Mechanical Agitation A->B Try First C Action: Vigorously stir or use a vortex mixer. Rationale: Breaks up clumps, increases surface area for solvation. B->C D Step 2: Introduce Thermal Energy B->D If still insoluble E Action: Gently warm the mixture. Rationale: Increases kinetic energy, helping to overcome the crystal lattice energy of the solid. D->E F Step 3: Apply Acoustic Energy D->F If still insoluble G Action: Place the vial in an ultrasonic bath. Rationale: Sonication provides localized energy for particle breakdown and micro-agitation. F->G H Outcome Assessment F->H I SOLVED: Proceed with experiment. H->I Dissolved J UNSOLVED: Proceed to Advanced Solvent Strategies (Q2). H->J Insoluble

Caption: A step-by-step workflow for initial solubility troubleshooting.

Detailed Protocol 1: Stepwise Dissolution Enhancement

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously. For small-scale experiments, vortexing the vial for 1-2 minutes can significantly aid dissolution.

  • Gentle Heating: Warm the mixture to 40-50°C. For most solids, solubility increases with temperature because the added heat provides the necessary energy to break the bonds in the solid's crystal lattice.[3][4][5] Caution: Be mindful of the boiling point of your solvent and the thermal stability of other reagents in your reaction.

  • Sonication: Place the sealed vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that help to break apart solid agglomerates and enhance solvent-solute interaction.

If the compound remains insoluble after these steps, the issue is likely a fundamental mismatch between the solute and the solvent.

Question 2: I've tried heating and sonicating, but the compound remains a suspension. How do I choose a better solvent?

Answer:

Solvent selection is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] this compound has both polar (sulfone, ether) and non-polar (aromatic rings) characteristics, making it a candidate for dissolution in polar aprotic solvents that can engage in dipole-dipole interactions without interfering with reactive sites.

Causality:

  • Non-polar solvents (e.g., Hexane, Toluene) will primarily interact with the isoindoline core but will poorly solvate the polar tosyl group, leading to low solubility.

  • Polar protic solvents (e.g., Methanol, Ethanol) can act as hydrogen bond donors, which may lead to undesirable side reactions with tosylates under certain conditions, especially if basic or nucleophilic species are present.[8]

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often the best choice. Their strong dipoles can effectively solvate the polar regions of the molecule, while their organic character interacts favorably with the non-polar backbone.

Table 1: Solvent Selection Guide for this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherVery LowIneffective at solvating the polar sulfonyl and methoxy groups.
Polar Protic Methanol, Ethanol, WaterLow to ModeratePotential for hydrogen bonding, but may not fully overcome the non-polar bulk. Risk of solvolysis.[8]
Polar Aprotic Dichloromethane (DCM), ChloroformModerateGood balance for many reactions, but may require heating.
Polar Aprotic (High Polarity) Acetonitrile (MeCN), AcetoneModerate to HighOften a good starting point for achieving a solution at room temperature.
Polar Aprotic (Amide/Sulfoxide) DMF, DMAc, NMP, DMSOHighStrong dipoles effectively solvate the entire molecule. Often the solvents of last resort due to high boiling points.
Question 3: My reaction is incompatible with highly polar solvents like DMF or DMSO. How can I dissolve the compound in a less polar solvent like Dichloromethane (DCM) or Toluene?

Answer:

This is a classic challenge in process chemistry and drug development, where solvent choice is constrained by reaction conditions, safety, or downstream processing. In this scenario, the use of a co-solvent system is the most effective strategy.

A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to enhance the solubility of a solute.[9][10] The co-solvent works by altering the overall polarity and solvation properties of the bulk medium.[11][12]

Strategy: Designing a Co-Solvent System

The goal is to add a minimal amount of a highly polar, miscible solvent to your less polar primary solvent to achieve dissolution.

Workflow for Co-Solvent System Development

G A Starting Point: Compound is insoluble in primary solvent (e.g., DCM). B Select a miscible, high-polarity co-solvent (e.g., DMF, NMP, Acetone). A->B C Add co-solvent dropwise (v/v) to the suspension while stirring. B->C D Observe for dissolution. C->D E Determine the minimum co-solvent ratio required for a clear solution (e.g., 10:1 DCM:DMF). D->E Clear solution forms F STOP: Solution achieved. Proceed with reaction. E->F

Caption: A logical workflow for developing an effective co-solvent system.

Detailed Protocol 2: Experimental Co-Solvent Screening

  • Setup: Suspend your this compound in the desired volume of the primary, less polar solvent (e.g., 10 mL of DCM).

  • Co-Solvent Selection: Choose a high-polarity, miscible co-solvent that is compatible with your reaction chemistry (e.g., DMF).

  • Titration: While vigorously stirring the suspension at room temperature, add the co-solvent dropwise from a burette or syringe.

  • Observation: Continue adding the co-solvent until a clear, homogeneous solution is obtained.

  • Quantification: Record the volume of co-solvent added. This gives you the minimum required ratio (e.g., 10 mL DCM and 0.5 mL DMF results in a 20:1 v/v system).

  • Validation: Before scaling up, ensure the final co-solvent mixture does not negatively impact your reaction's outcome or downstream purification.

Commonly Used Co-solvent Mixtures:

  • Dichloromethane / DMF

  • Toluene / NMP

  • Ethyl Acetate / Acetone

  • Chloroform / Acetonitrile[13]

Question 4: I am trying to perform a recrystallization to purify my product, but it either "oils out" or crashes out of solution too quickly. What is the best approach?

Answer:

Recrystallization of molecules like this compound, which have intermediate polarity, requires a carefully selected binary solvent system. A single solvent is often either too good (no crystals form upon cooling) or too poor (the compound never dissolves). The goal is to find a solvent pair where the compound is soluble in the hot solvent mixture but insoluble when cold.

Detailed Protocol 3: Recrystallization Using a Binary Solvent System

  • Solvent Selection:

    • Solvent A ("Soluble"): Find a solvent in which the compound is highly soluble, preferably with heating. Ethyl acetate or acetone are good starting points.

    • Solvent B ("Anti-solvent"): Find a solvent in which the compound is poorly soluble, even when hot. Hexanes or heptane are typical choices. These two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot Solvent A needed to fully dissolve it. Add it portion-wise to avoid using too much.

  • Induce Insolubility: While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-dissolution: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[14]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent B, and dry under vacuum.

References

Preventing decomposition of 4-Methoxy-2-tosylisoindoline during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for handling 4-Methoxy-2-tosylisoindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. We understand that unexpected decomposition during workup can lead to significant yield loss and purification challenges. As Senior Application Scientists, we have consolidated our expertise and field data to provide you with a comprehensive troubleshooting resource grounded in mechanistic principles.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the isolation of this compound, presented in a direct question-and-answer format.

Q1: I'm observing a significant loss of my product and the formation of a polar, UV-active byproduct on my TLC plate after washing my organic layer with dilute acid (e.g., 1M HCl). What is happening?

A1: You are likely observing acid-catalyzed cleavage of the N-tosyl bond.

Causality and Mechanism: The bond between the isoindoline nitrogen and the tosyl sulfur (an N-S bond) is a sulfonamide linkage. While generally robust, this bond is susceptible to cleavage under strongly acidic conditions.[1] The decomposition is initiated by protonation of one of the sulfonyl oxygens or the isoindoline nitrogen. The electron-donating nature of the 4-methoxy group can further stabilize cationic intermediates that may form during this process, potentially increasing the compound's sensitivity to acid compared to non-substituted analogs.[2][3] The resulting byproducts are the free 4-methoxyisoindoline and p-toluenesulfonic acid, both of which are more polar than your starting material and often appear as distinct spots on a TLC plate.

Solution:

  • Avoid Strong Acids: Do not use mineral acids like HCl or H₂SO₄, even at low concentrations.

  • Use a Milder Acidic Wash (If Necessary): If an acidic wash is required to remove basic impurities (e.g., triethylamine, pyridine), use a saturated aqueous solution of ammonium chloride (NH₄Cl). Its pH is mildly acidic (~4.5-5.5) and is far less likely to cause significant deprotection.

  • Prioritize a Bicarbonate Wash: The most effective strategy is to bypass the acid wash entirely. Proceed directly to washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will effectively neutralize any residual acid from the reaction (like TsOH) and remove acidic impurities without harming the product.

Q2: After performing a basic wash with sodium hydroxide (NaOH) and heating to remove the solvent, my yield was low and the NMR showed a complex mixture. What went wrong?

A2: You may have induced base-catalyzed hydrolysis of the sulfonamide, potentially exacerbated by heat.

Causality and Mechanism: While N-tosyl groups are more resistant to base than to acid, they are not completely inert. Strong bases like NaOH or KOH, especially when combined with elevated temperatures during solvent evaporation, can promote the hydrolysis of the sulfonamide bond.[4][5] This process is generally slower than acid-catalyzed cleavage but can become significant under harsh conditions, leading to the formation of 4-methoxyisoindoline and sodium p-toluenesulfonate.

Solution:

  • Use a Mild Base: For quenching or washing, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). These are sufficiently basic to neutralize acids but are much less likely to cause hydrolysis.

  • Maintain Low Temperatures: Perform all extractions and washes at room temperature or below (e.g., using an ice bath).

  • Concentrate Under Reduced Pressure at Low Heat: When removing the solvent via rotary evaporation, keep the water bath temperature below 40°C. Thermal decomposition is a common and often overlooked issue.

Q3: My reaction is complete by TLC, but after workup and chromatography, I isolate two very similar, nonpolar spots. What could they be?

A3: This could indicate an unexpected intramolecular cyclization or rearrangement, although N-S bond cleavage remains the most probable cause.

Causality and Mechanism: In some cases involving tosylated amines with nearby nucleophiles or under specific catalytic conditions, intramolecular reactions can occur. For instance, tosylates of certain aminols have been shown to undergo unexpected Friedel-Crafts cyclizations.[6] While less likely for this specific substrate under standard workup conditions, the presence of activating groups on the benzene ring could, in theory, facilitate side reactions if a reactive intermediate (e.g., a cation) is formed. However, the most probable explanation is still partial decomposition, where the resulting free isoindoline might appear as a less polar spot on certain TLC systems or could react further.

Solution:

  • Confirm Identity via Mass Spectrometry: The best first step is to analyze the crude mixture and the isolated spots by LC-MS. This will quickly confirm if one of the spots corresponds to the mass of the deprotected 4-methoxyisoindoline.

  • Adopt a Minimalist Workup: To minimize the risk of generating byproducts, use the mildest workup possible. A recommended protocol is provided below. This reduces the number of variables and potential side reactions.

  • Re-evaluate Reaction Conditions: Ensure the reaction itself is not generating the byproduct. Analyze a sample of the crude reaction mixture by LC-MS or NMR before commencing the workup to confirm it contains only the desired product.

Technical FAQs

  • Q: What is the primary decomposition pathway for this compound?

    • A: The most significant and common decomposition pathway is the cleavage of the N-S (sulfonamide) bond, which is particularly sensitive to acidic conditions.[1]

  • Q: What is the role of the methoxy group in the molecule's stability?

    • A: The methoxy group is a strong electron-donating group. It increases the electron density of the aromatic ring and can stabilize any adjacent positive charge that might form during a reaction, for example, upon protonation.[3][7][8] This electronic effect can make the molecule more susceptible to acid-mediated decomposition compared to an unsubstituted analog.

  • Q: What analytical techniques are best for monitoring the stability of this compound during workup?

    • A: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a co-spot of your starting material to track the appearance of new, more polar spots (indicative of deprotection). For definitive identification of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides both retention time and mass information.

Process Diagrams and Data

Diagram 1: Proposed Acid-Catalyzed Decomposition Pathway

This diagram illustrates the key steps in the acid-catalyzed cleavage of the N-tosyl group, the primary route of decomposition.

DecompositionPathway cluster_0 Acid-Catalyzed N-S Bond Cleavage Molecule This compound Protonation Protonated Intermediate (Sulfonamide Oxygen) Molecule->Protonation + H⁺ (from strong acid) Cleavage N-S Bond Scission Protonation->Cleavage Facilitated by stable leaving group Products Products: - 4-Methoxyisoindoline - p-Toluenesulfonic Acid Cleavage->Products + H₂O

Caption: Acid-catalyzed cleavage of the N-tosyl group.

Diagram 2: Recommended Experimental Workup Workflow

Follow this workflow to maximize yield and purity.

WorkupWorkflow Start Crude Reaction Mixture (in organic solvent) Quench Transfer to Separatory Funnel Dilute with Organic Solvent (e.g., EtOAc, DCM) Start->Quench Wash1 Wash with Saturated Aqueous NaHCO₃ Quench->Wash1 Wash2 Wash with Water Wash1->Wash2 Separate Layers Wash3 Wash with Brine (Saturated Aqueous NaCl) Wash2->Wash3 Separate Layers Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash3->Dry Separate Layers Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Bath Temp < 40°C) Filter->Concentrate End Crude Product Ready for Purification Concentrate->End

Caption: Recommended mild workup procedure for isolation.

Table 1: Comparison of Workup Conditions
Workup ReagentPurposeRisk of DecompositionRecommended Use?Key Consideration
1M HCl (aq) Remove basic impuritiesHigh No Prone to causing rapid N-S bond cleavage.
Sat. NH₄Cl (aq) Remove basic impuritiesLow Use with caution A much safer alternative to strong acids if a mild acid wash is essential.
Sat. NaHCO₃ (aq) Neutralize acid, remove acidic impuritiesVery Low Yes, Highly Recommended The ideal choice for the initial wash. Effectively neutralizes acids without risk to the product.
1M NaOH (aq) Remove acidic impuritiesModerate No Risk of slow hydrolysis of the sulfonamide, especially with heat.
Water / Brine Remove water-soluble impuritiesVery Low Yes, Recommended Essential for removing residual salts and water before drying.

Experimental Protocols

Recommended Mild Workup Protocol for Isolating this compound

This protocol is designed to minimize chemical and thermal stress on the target molecule.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was run at high temperatures, cool it in an ice-water bath.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). Use a volume at least 3-5 times that of the original reaction solvent.

  • First Wash (Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Invert the funnel gently several times, venting frequently to release any CO₂ gas that may form. Separate the aqueous layer.

  • Second Wash (Water): Add an equal volume of deionized water. Invert several times and separate the aqueous layer.

  • Third Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer. Separate the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The organic solution should be clear, not cloudy.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a clean round-bottom flask.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. High temperatures can cause decomposition even in the absence of acid or base.

  • Final Product: The resulting crude solid or oil is now ready for purification by column chromatography or recrystallization.

By adhering to these guidelines, you can significantly improve the recovery and purity of your this compound, ensuring the integrity of this valuable synthetic building block for your downstream applications.

References

Technical Support Center: Navigating the Steric Landscape of the Tosyl Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered due to the steric hindrance of the p-toluenesulfonyl (tosyl) group in chemical reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the tosyl group in organic synthesis?

The tosyl group (Ts), derived from p-toluenesulfonic acid, is predominantly used to convert a poor leaving group, typically an alcohol, into an excellent leaving group, a tosylate (-OTs).[1][2] Alcohols themselves are poor leaving groups because the hydroxide ion (HO⁻) is a strong base.[3] By converting the alcohol to a tosylate, we create a resonance-stabilized and weakly basic leaving group, the tosylate anion, which readily departs during nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[2][4] This transformation is fundamental in a wide array of synthetic pathways.[5]

Q2: How does the steric bulk of the tosyl group compare to other common sulfonate leaving groups?

The tosyl group is significantly more sterically demanding than the methanesulfonyl (mesyl, Ms) group due to the presence of the bulky p-tolyl (toluene) ring.[6] This steric difference is a critical factor to consider when working in sterically congested environments. The trifluoromethanesulfonyl (triflyl, Tf) group, while electronically superior as a leaving group, also has considerable steric bulk.

The general advice in the scientific community for hindered secondary alcohols is often to consider mesylation as an alternative to tosylation to reduce steric hindrance.[7]

Q3: Does the steric hindrance of the tosyl group always negatively impact reaction rates?

Primarily, yes, especially in Sₙ2 reactions. The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[8] A bulky tosyl group on the substrate can sterically hinder this approach, slowing down the reaction rate.[9] This effect is compounded when a bulky nucleophile is used. However, in Sₙ1 reactions, which proceed through a planar carbocation intermediate, the steric bulk of the leaving group is less of a factor in the nucleophilic attack step.[10]

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses specific issues you may encounter during your experiments, with a focus on practical, field-proven solutions.

Scenario 1: Low or No Yield During the Tosylation of a Hindered Alcohol

Issue: You are attempting to tosylate a secondary or tertiary alcohol, but the reaction is sluggish, incomplete, or fails to proceed, as indicated by TLC analysis showing significant unreacted starting material.

Causality: The steric bulk of both the alcohol substrate and the incoming tosyl chloride (TsCl) are impeding the reaction. The hydroxyl group is a poor nucleophile, and in a sterically crowded environment, it struggles to attack the sulfur atom of the tosyl chloride.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier.[7] Common solvents like dichloromethane (DCM) can be replaced with higher-boiling solvents like 1,2-dichloroethane (DCE) or toluene to allow for higher reaction temperatures.

    • Use a More Effective Base/Catalyst System: Standard conditions using pyridine as both a base and solvent can be slow for hindered alcohols. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. Alternatively, using a non-nucleophilic base like triethylamine (Et₃N) in a solvent like DCM is a common practice.[7]

    • Microwave Irradiation: For particularly stubborn cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[7]

  • Switch to a More Reactive Sulfonylating Agent:

    • p-Toluenesulfonic Anhydride (Ts₂O): This reagent is often more reactive than tosyl chloride and can be effective for tosylating hindered alcohols.

    • Nosyl Chloride (NsCl): o-Nitrobenzenesulfonyl chloride is more reactive than tosyl chloride due to the electron-withdrawing nitro group, which makes the sulfur atom more electrophilic.[7]

  • Consider a Less Bulky Leaving Group:

    • Methanesulfonyl Chloride (MsCl): If the subsequent reaction can tolerate a slightly less reactive leaving group, switching to the smaller mesyl chloride is a very common and effective strategy to circumvent the steric issue at the tosylation step.[6][7]

Scenario 2: Slow Sₙ2 Reaction on a Sterically Hindered Secondary Tosylate

Issue: You have successfully synthesized a secondary tosylate, but the subsequent Sₙ2 reaction with a nucleophile is proceeding at an impractically slow rate.

Causality: The combination of a secondary reaction center and the bulky tosyl group is creating significant steric hindrance, preventing the nucleophile from efficiently executing a backside attack. This is a classic example of steric effects on Sₙ2 reaction rates.

Troubleshooting Workflow:

G start Slow Sₙ2 Reaction on Secondary Tosylate q1 Is the nucleophile bulky? start->q1 a1_yes Switch to a smaller, yet still potent, nucleophile if possible. (e.g., NaN₃ vs. a hindered amine) q1->a1_yes Yes a1_no Proceed to optimize reaction conditions. q1->a1_no No q2 Can the reaction temperature be safely increased? a1_no->q2 a2_yes Increase temperature in increments. Monitor for elimination byproducts. q2->a2_yes Yes a2_no Consider solvent effects. q2->a2_no No q3 Is a polar aprotic solvent (e.g., DMF, DMSO) being used? a2_no->q3 a3_yes Consider alternative strategies. q3->a3_yes Yes a3_no Switch to DMF or DMSO to enhance nucleophilicity. q3->a3_no No alt_strat Alternative Strategies a3_yes->alt_strat alt1 Switch to a more reactive leaving group (e.g., triflate). alt_strat->alt1 alt2 Investigate if an Sₙ1 pathway is feasible (polar protic solvent, weaker nucleophile). alt_strat->alt2

Caption: Troubleshooting workflow for slow Sₙ2 reactions.

Detailed Troubleshooting Steps:

  • Enhance Nucleophilicity:

    • Solvent Choice: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents are poor at solvating anions, leaving the nucleophile "naked" and more reactive.[11]

    • Additives: In some cases, additives like sodium iodide (NaI) can be used in catalytic amounts. The iodide, being an excellent nucleophile, can displace the tosylate to form a more reactive alkyl iodide intermediate in situ (Finkelstein reaction).

  • Increase Reaction Energy:

    • Elevated Temperatures: As with the tosylation step, increasing the temperature can provide the energy needed to overcome the steric barrier. However, be cautious as this can also favor the competing E2 elimination pathway, especially with basic nucleophiles.[11]

  • Re-evaluate the Leaving Group:

    • Triflate as an Alternative: If the slow rate is a persistent issue, resynthesizing the substrate with a triflate (-OTf) leaving group is a viable, albeit more expensive, option. Triflate is a significantly better leaving group than tosylate and can accelerate even very sluggish substitutions.[3]

Quantitative Data Summary

The choice of a sulfonate leaving group is a balance between reactivity, steric bulk, and cost. The following table provides a comparative overview to aid in your decision-making process.

Leaving GroupAbbreviationStructurepKa of Conjugate AcidRelative Sₙ2 Rate (vs. Mesylate)Key Considerations
Mesylate -OMsCH₃SO₃⁻~ -1.91.00Least sterically hindered, good for crowded substrates.[7]
Tosylate -OTsCH₃C₆H₄SO₃⁻~ -2.8~0.7More sterically hindered than mesylate; provides crystallinity.[6]
Triflate -OTfCF₃SO₃⁻~ -12~56,000Extremely reactive, excellent for unreactive substrates, but can be unstable.[3]

Experimental Protocols

Protocol 1: Tosylation of a Sterically Hindered Secondary Alcohol

This protocol is optimized for alcohols where standard procedures may be inefficient.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq) and anhydrous DCM (0.2 M) to an oven-dried flask.

  • Addition of Base and Catalyst: Add triethylamine (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.

  • Tosylation: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to reflux (if using DCM, ~40 °C) and continue to monitor.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sₙ2 Displacement of a Secondary Tosylate with a Bulky Nucleophile

This protocol is designed to maximize the rate of a sterically challenging Sₙ2 reaction.

  • Preparation: To an oven-dried flask under an inert atmosphere, add the secondary tosylate (1.0 eq) and anhydrous DMSO (0.1 M).

  • Nucleophile Addition: Add the nucleophile (e.g., a bulky secondary amine, 2.0 eq) and a non-nucleophilic base if required (e.g., DBU, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to an optimized temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically to balance reaction rate and potential decomposition.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Visualizing Steric Impact in Sₙ2 Reactions

The following diagram illustrates the concept of steric hindrance in an Sₙ2 reaction, comparing a less hindered mesylate with a more hindered tosylate.

G cluster_0 Less Hindrance: Mesylate cluster_1 Greater Hindrance: Tosylate Nu Nu⁻ C_Ms R¹-C-R²      |     OMs Nu->C_Ms Backside Attack TS_Ms [Nu---C---OMs]‡ C_Ms->TS_Ms Prod_Ms Nu-C + OMs⁻ TS_Ms->Prod_Ms Nu_Ts Nu⁻ C_Ts R¹-C-R²      |     OTs Nu_Ts->C_Ts Hindered Attack Hindrance Steric Clash TS_Ts [Nu---C---OTs]‡ (Higher Energy) C_Ts->TS_Ts Prod_Ts Nu-C + OTs⁻ TS_Ts->Prod_Ts

Caption: Steric hindrance in Sₙ2 reactions.

References

Technical Support Center: Monitoring Reactions with 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-tosylisoindoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to common questions and troubleshoot potential issues you may encounter during your synthetic work with this versatile building block. Our goal is to equip you with the expertise to monitor your reactions effectively, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound featuring an isoindoline core.[1] The tosyl group (p-toluenesulfonyl) acts as a robust protecting group for the nitrogen atom, rendering it stable under various reaction conditions while allowing for potential deprotection. The methoxy group on the aromatic ring influences the electronic properties of the molecule, making it a valuable synthon in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities.[2][3]

Q2: What are the most effective methods for monitoring the progress of reactions involving this compound?

The choice of analytical method is critical for successfully tracking your reaction's progress. The most common and effective techniques include:

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive, and highly effective method for qualitative analysis of reaction progress. It is excellent for visualizing the consumption of starting material and the formation of products in real-time.[3][4][5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and provides mass information, which is invaluable for confirming the identity of your product and detecting any byproducts.[5][8][9] It is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about all components in the reaction mixture.[10][11] By taking aliquots over time, you can quantify the conversion of starting material to product by integrating characteristic peaks.[12]

Q3: How do I select the best analytical method for my specific reaction?

The optimal method depends on several factors:

  • Reaction Type: For reactions where there is a significant change in polarity between the reactant and product (e.g., introduction of a polar functional group), TLC is often sufficient.

  • Information Required: If you need precise quantification or structural confirmation of byproducts, LC-MS or NMR are superior choices. NMR is unparalleled for providing detailed structural insights into reactants, intermediates, and products.[10][11]

  • Sample Complexity: For complex mixtures with multiple components, the high resolving power of HPLC (the separation component of LC-MS) is essential for accurate monitoring.[9]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.

Q4: My TLC analysis shows overlapping spots for the starting material and product. How can I improve the separation?

This is a common issue when the starting material and product have similar polarities.

Answer:

The key to resolving overlapping spots on a TLC plate is to optimize the mobile phase (solvent system). The goal is to find a solvent or solvent mixture that creates a larger difference in the retention factor (Rf) values of your compounds.

Troubleshooting Steps:

  • Adjust Solvent Polarity:

    • If your spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) or increase the proportion of the non-polar solvent (e.g., hexanes, toluene).

    • If your spots are too low on the plate (low Rf), your system is not polar enough. Increase the proportion of the polar solvent.

  • Utilize a "Cospot": A cospot is crucial for confirming if two spots are the same or different when Rf values are close.[13] On your TLC plate, create three lanes: one for your starting material, one for the reaction mixture, and a middle lane where you spot the starting material first, and then spot the reaction mixture directly on top of it.[13] If you see a single, elongated spot in the cospot lane, it's likely your starting material is still present. If the spots resolve, you can be more confident in your analysis.

  • Experiment with Different Solvent Systems: Sometimes, a simple binary mixture isn't enough. Consider ternary systems or solvents with different chemical properties. For instance, adding a small amount of acetic acid can help resolve acidic compounds, while a trace of triethylamine can be beneficial for basic compounds.

Data Presentation: Recommended TLC Solvent Systems for Isoindoline Derivatives

Compound TypeTypical Solvent System (v/v)Rationale
Non-polar derivatives10-30% Ethyl Acetate in HexanesGood starting point for many organic transformations.[14][15]
Moderately polar derivatives30-60% Ethyl Acetate in HexanesFor products with newly introduced polar functional groups.
Polar derivatives5-10% Methanol in DichloromethaneEffectively elutes more polar compounds.
Q5: My reaction appears to be stalled. According to TLC/LC-MS, the starting material is not being fully consumed. What are the potential causes and solutions?

Answer:

A stalled reaction can be frustrating, but it is often solvable by systematically investigating several potential causes.

Causality Checklist:

  • Reagent Quality and Stoichiometry: Are your reagents pure and were they added in the correct stoichiometric ratios? Impurities or degradation of a key reagent can halt a reaction. Consider re-purifying or using a fresh bottle of reagents.

  • Catalyst Activity: If your reaction is catalytic, has the catalyst deactivated? Some catalysts are sensitive to air, moisture, or impurities. Ensure you are using appropriate inert atmosphere techniques if required.

  • Temperature: Is the reaction temperature optimal? Some reactions require heating to overcome the activation energy barrier. Conversely, some reactions may produce unstable intermediates at higher temperatures, leading to side reactions.

  • Solvent Effects: The solvent can play a crucial role in reaction kinetics. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Sometimes, changing to a more polar or non-polar solvent can dramatically increase the reaction rate.

  • Equilibrium: Is your reaction reversible? If so, it may have reached equilibrium. In such cases, you might need to remove a byproduct to drive the reaction to completion (e.g., by using a Dean-Stark trap to remove water).

Q6: I'm observing unexpected spots on my TLC plate or peaks in my LC-MS chromatogram. What could these be, and how can I minimize them?

Answer:

The appearance of unexpected species indicates the formation of byproducts. Identifying and minimizing these is key to achieving a high yield of your desired product.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis: Although the N-tosyl group is generally stable, extreme pH conditions could potentially lead to its cleavage or other hydrolytic side reactions, especially if other sensitive functional groups are present.

    • Solution: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Over-reaction or Degradation: If the reaction is left for too long or at too high a temperature, your product might start to degrade or react further.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the product concentration is maximized, quench the reaction promptly.

  • Side Reactions of Reagents: The other reagents in your mixture could be undergoing their own side reactions.

    • Solution: Review the literature for known side reactions of your reagents under the chosen conditions. Purification of reagents before use can also be beneficial.

Q7: How can I use ¹H NMR spectroscopy to quantitatively monitor my reaction?

Answer:

¹H NMR is a powerful tool for quantitative reaction monitoring because the area under a peak is directly proportional to the number of protons it represents.

Experimental Protocol: Quantitative NMR (qNMR) Monitoring

  • Identify Diagnostic Peaks: Before starting the reaction, obtain a standard ¹H NMR spectrum of your starting material (this compound) and, if possible, your expected product. Identify clean, well-resolved peaks unique to each compound. For this compound, the protons on the isoindoline core and the methyl group on the tosyl moiety are good candidates.

  • Add an Internal Standard: To the reaction vessel, add a known amount of an inert internal standard. The standard should have a simple spectrum with a peak that does not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Acquire Time-Point Spectra: At regular intervals (e.g., t = 0h, 1h, 2h, etc.), carefully withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent for NMR analysis.

  • Process and Analyze: For each spectrum, integrate the diagnostic peak of the starting material, the product, and the internal standard. The conversion can be calculated by comparing the relative integrals of the starting material and product peaks over time, normalized against the constant integral of the internal standard.

Visualized Workflow and Protocols

Experimental Protocol: General Procedure for TLC Monitoring
  • Chamber Preparation: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid and let it equilibrate for 5-10 minutes.

  • Plate Spotting: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "Starting Material (SM)," "Cospot (Co)," and "Reaction Mixture (RM)."

  • Sample Application: Using a capillary tube, spot a dilute solution of your starting material in the SM and Co lanes. Then, spot your reaction mixture in the Co and RM lanes.[13]

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.[16] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. Further visualization can be achieved by dipping the plate in a chemical stain (e.g., potassium permanganate or vanillin) and gently heating.[17]

  • Analysis: Compare the spots in the RM lane to the SM lane to determine if the starting material has been consumed and a new product spot has appeared.

Diagram: Reaction Monitoring Decision Workflow

The following diagram illustrates a logical workflow for choosing and implementing a reaction monitoring strategy.

ReactionMonitoringWorkflow Start Start Reaction TLC_Setup Setup TLC System (Select Solvent) Start->TLC_Setup Take_Aliquot Take Reaction Aliquot TLC_Setup->Take_Aliquot Run_TLC Run TLC (SM, Cospot, RM) Take_Aliquot->Run_TLC Analyze_TLC Analyze TLC Plate Run_TLC->Analyze_TLC Decision Reaction Complete? Analyze_TLC->Decision Complex_Analysis Need More Info? (Byproducts, Quantification) Analyze_TLC->Complex_Analysis Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot Troubleshoot Troubleshoot Reaction (See Guide Q5 & Q6) Continue->Troubleshoot If Stalled Troubleshoot->Continue Complex_Analysis->Continue No LCMS_NMR Perform LC-MS or qNMR Analysis Complex_Analysis->LCMS_NMR Yes LCMS_NMR->Continue

Caption: Decision workflow for monitoring chemical reactions.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Evaluating 4-Methoxy-2-tosylisoindoline Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of protecting groups is a critical determinant of success. Amine functionalities, with their inherent nucleophilicity and basicity, often necessitate temporary masking to ensure chemoselectivity and prevent undesirable side reactions. While a host of amine protecting groups have been developed, a select few have risen to prominence as the workhorses of the modern synthetic chemist. This guide provides an in-depth technical comparison of the lesser-known 4-Methoxy-2-tosylisoindoline with the widely adopted carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The Nature of this compound: A Sulfonamide-Based Protecting Group

This compound belongs to the sulfonamide class of protecting groups, which are renowned for their exceptional stability. The core of this protecting group is an N-tosylated isoindoline moiety, with a methoxy substituent on the aromatic ring. The resulting sulfonamide bond formed with a primary or secondary amine is characterized by a significant decrease in the nitrogen's nucleophilicity and basicity, owing to the potent electron-withdrawing nature of the sulfonyl group. This renders the protected amine robust across a broad spectrum of reaction conditions.

While specific experimental data for this compound as a protecting group is not extensively documented in peer-reviewed literature, its properties can be reliably inferred from the well-established chemistry of p-toluenesulfonyl (tosyl) amides. The methoxy group, being electron-donating, may subtly influence the electronic properties of the isoindoline ring system, but the overarching stability is dictated by the N-tosyl bond.

Head-to-Head Comparison: Stability and Cleavage

The choice of a protecting group is fundamentally governed by its stability profile and the conditions required for its removal. An ideal protecting group should be robust during subsequent synthetic transformations yet be cleavable under mild and specific conditions that leave the rest of the molecule intact. The concept of "orthogonality," where one type of protecting group can be removed in the presence of others, is a cornerstone of modern synthetic strategy.[1]

Stability Profile of Common Amine Protecting Groups
Protecting GroupAcidic ConditionsBasic ConditionsHydrogenolysisNucleophilesOxidizing Agents
This compound (inferred) Highly StableHighly StableStableStableStable
Boc Labile StableStableStableStable
Cbz StableStableLabile StableStable
Fmoc StableLabile StableStableStable

This table provides a generalized overview. Specific reaction conditions can influence stability.

As the data indicates, the tosyl-based protection of this compound is expected to offer superior stability compared to Boc, Cbz, and Fmoc. This robustness can be a significant advantage in complex, multi-step syntheses involving harsh reagents.

Cleavage Conditions for Amine Protecting Groups
Protecting GroupReagents and ConditionsMechanism
This compound (inferred) Strong reducing agents (e.g., Na/NH3, Mg/MeOH) or strong acids (e.g., HBr/AcOH)[2][3]Reductive or acidic cleavage of the N-S bond
Boc Strong acids (e.g., TFA, HCl) in an organic solvent[4][5]Acid-catalyzed hydrolysis
Cbz Catalytic hydrogenation (e.g., H2, Pd/C)[6][7]Hydrogenolysis of the benzylic C-O bond
Fmoc Mild bases (e.g., 20% piperidine in DMF)[2][8]Base-induced β-elimination

The key trade-off for the enhanced stability of the tosyl group is the harshness of the conditions required for its removal. While Boc, Cbz, and Fmoc can be cleaved under relatively mild conditions, the deprotection of a tosylamide often necessitates powerful reagents that may not be compatible with sensitive functional groups elsewhere in the molecule.

Orthogonality: A Strategic Advantage

The distinct cleavage conditions for these protecting groups allow for their simultaneous use in a molecule, enabling the selective deprotection of one amine in the presence of others. This orthogonality is a powerful tool in the synthesis of complex molecules such as peptides and polyamines.[9]

Orthogonality Acid Strong Acid (e.g., TFA) Base Base (e.g., Piperidine) Hydrogenolysis H₂, Pd/C Reduction Strong Reduction (e.g., Na/NH₃) Boc Boc Boc->Acid Fmoc Fmoc Fmoc->Base Cbz Cbz Cbz->Hydrogenolysis Tosyl 4-Methoxy-2- tosylisoindoline Tosyl->Acid (Harsh) Tosyl->Reduction

Orthogonality of Amine Protecting Groups.

Experimental Protocols: A Representative Workflow

Workflow start Start: Primary/Secondary Amine protection Protection Step: Tosyl Chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) start->protection protected_amine N-Tosylated Amine protection->protected_amine reaction Subsequent Synthetic Steps protected_amine->reaction deprotection Deprotection Step: Strong Reducing Agent (e.g., Mg/MeOH) reaction->deprotection final_product Final Product: Deprotected Amine deprotection->final_product

General workflow for amine protection and deprotection.
General Protocol for N-Tosylation

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a base, such as triethylamine (1.2 equiv) or pyridine (used as solvent), followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for N-Tosyl Deprotection (Reductive)
  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve the N-tosylated amine (1.0 equiv) in anhydrous methanol.

  • Addition of Reducing Agent: Add magnesium turnings (excess, e.g., 10 equiv).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Filter the mixture to remove inorganic salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Concluding Remarks for the Practicing Scientist

The selection of an amine protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. While this compound is not a commonly employed protecting group, its inferred properties place it in the category of highly robust sulfonamides.

Key Takeaways:

  • Exceptional Stability: The primary advantage of a tosyl-based protecting group like this compound is its outstanding stability to a wide range of reaction conditions, surpassing that of Boc, Cbz, and Fmoc. This makes it a valuable option for complex syntheses where other protecting groups might fail.

  • Harsh Deprotection: The significant drawback is the need for harsh reductive or strongly acidic conditions for its removal. This lack of mild cleavage conditions limits its applicability in the presence of sensitive functional groups.

  • Orthogonality: It offers excellent orthogonality with the most common carbamate-based protecting groups, providing an additional layer of strategic flexibility in complex molecule synthesis.

Ultimately, while the workhorse protecting groups like Boc, Cbz, and Fmoc will continue to dominate the landscape of routine organic synthesis due to their ease of cleavage, the exceptional stability of tosylamides ensures their continued relevance in particularly challenging synthetic endeavors. Further research into substituted tosylamides like this compound may yet uncover novel properties or milder cleavage protocols, potentially expanding the toolkit of the modern synthetic chemist.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 4-Methoxy-2-tosylisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. For researchers working with heterocyclic scaffolds like isoindoline, a robust analytical strategy is paramount. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural elucidation of 4-Methoxy-2-tosylisoindoline derivatives.

This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices and presenting a self-validating system of protocols. By integrating data from multiple spectroscopic platforms, researchers can achieve a high degree of confidence in their structural assignments, a critical step for advancing drug discovery programs.

The Analytical Challenge: Decoding the this compound Scaffold

The target molecule, this compound, possesses a unique combination of structural features that lend themselves to a multi-faceted spectroscopic investigation. The isoindoline core, the methoxy substituent on the aromatic ring, and the N-tosyl group each provide distinct spectroscopic handles. A comprehensive analysis leverages the strengths of different techniques to piece together the complete structural puzzle.

Below is a diagram illustrating the general workflow for the spectroscopic confirmation of the target compound's structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Compound Purification Purified Sample Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts, integration values, and coupling patterns are all crucial for assignment.

  • Aromatic Protons: The protons on the isoindoline and tosyl aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm). The substitution pattern on both rings will dictate the observed splitting patterns (e.g., doublets, triplets, or more complex multiplets). The methoxy group, being an electron-donating group, will influence the chemical shifts of the adjacent aromatic protons on the isoindoline ring.[1]

  • Methylene Protons: The two sets of methylene protons on the isoindoline ring (at positions 1 and 3) are diastereotopic and will likely appear as distinct signals, potentially as complex multiplets or distinct singlets depending on the conformational dynamics.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (around 3.8-4.0 ppm).

  • Tosyl Methyl Protons: A singlet for the three methyl protons of the tosyl group will also be present in the upfield region (around 2.4 ppm).

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

  • Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the downfield region (typically 110-150 ppm). The carbon attached to the methoxy group will be significantly shielded.

  • Methylene Carbons: The two methylene carbons of the isoindoline ring will appear in the aliphatic region of the spectrum.

  • Methoxy and Tosyl Methyl Carbons: The carbon of the methoxy group and the methyl carbon of the tosyl group will be observed at the most upfield positions.

Comparative Data for NMR Analysis:

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic (Isoindoline)6.5 - 7.5110 - 140
Aromatic (Tosyl)7.3 - 7.8127 - 145
Methylene (Isoindoline)4.0 - 5.050 - 60
Methoxy3.8 - 4.055 - 60
Tosyl Methyl2.3 - 2.520 - 22

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.

Choosing the Right Ionization Technique

For a moderately sized, thermally stable molecule like this compound, several ionization techniques are suitable.

  • Electron Impact (EI): This "hard" ionization technique can provide extensive fragmentation, which can be useful for structural elucidation by analyzing the resulting fragment ions.[2] However, the molecular ion peak may be weak or absent.

  • Electrospray Ionization (ESI): A "soft" ionization technique well-suited for polar molecules.[3][4][5] It typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method suitable for less polar, thermally stable compounds.[6]

Expected Fragmentation Patterns

The fragmentation of the this compound molecular ion can provide valuable structural clues. Common fragmentation pathways may include:

  • Loss of the tosyl group: Cleavage of the N-S bond.

  • Loss of the methoxy group: Cleavage of the O-CH₃ bond.

  • Fragmentation of the isoindoline ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a new compound. For C₁₆H₁₇NO₃S, the expected exact mass is 303.0929 g/mol .[7]

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[8] The IR spectrum of this compound will exhibit characteristic absorption bands.

Key Diagnostic Peaks:

  • Sulfonamide Group (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.[9][10][11][12]

  • Aromatic Rings: C-H stretching vibrations will appear just above 3000 cm⁻¹.[13][14][15] C=C stretching vibrations within the rings will be observed in the 1600-1450 cm⁻¹ region.[13][14][15]

  • Ether Linkage (C-O-C): A characteristic C-O stretching band is expected in the 1250-1050 cm⁻¹ region.

  • Aliphatic C-H Bonds: Stretching and bending vibrations for the methylene groups of the isoindoline ring will be observed.

Comparative IR Data:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Sulfonamide S=O Stretch1350 - 1300 and 1160 - 1130Strong
Ether C-O Stretch1250 - 1050Strong

Experimental Protocols

General Sample Preparation:

For all spectroscopic analyses, the this compound derivative should be of high purity, typically >95% as determined by HPLC or LC-MS.

NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI-HRMS) Protocol:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with an LC system.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Infrared (FTIR-ATR) Spectroscopy Protocol:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach that integrates data from NMR, MS, and IR spectroscopy. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR verifies the presence of key functional groups. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately elucidate the structures of their synthesized compounds, paving the way for further biological evaluation and drug development.

References

Introduction: The Analytical Imperative for 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Synthesized 4-Methoxy-2-tosylisoindoline by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream applications and regulatory compliance. This guide provides an in-depth, scientifically grounded methodology for assessing the purity of this compound, a heterocyclic building block pertinent to medicinal chemistry. We will move beyond a simple protocol, exploring the causal reasoning behind each experimental choice and establishing a self-validating system for robust and reproducible analysis.

This compound (MW: 303.38 g/mol ) is a substituted isoindoline derivative.[1][2] The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the nitrogen atom, rendering the isoindoline core stable for subsequent synthetic transformations. The purity of this intermediate is paramount, as process-related impurities can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability profile.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this assessment due to its high resolving power, sensitivity, and quantitative accuracy, making it ideal for separating the main compound from structurally similar impurities and degradation products.[3][4][5] This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with other potential analytical approaches, providing the data and rationale necessary for informed method selection.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

A successful HPLC method begins with a thorough understanding of the analyte's properties.[6]

  • Structure and Polarity: this compound possesses a fused aromatic ring system, a methoxy group, and a tosyl group. This combination results in a molecule of moderate to low polarity (hydrophobicity). Its structure suggests it is well-suited for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase like C18.[6]

  • UV Absorbance: The presence of two aromatic rings (the isoindole core and the tosyl group) imparts strong ultraviolet (UV) absorbance. A UV-Vis spectrophotometric detector is therefore the ideal choice for detection and quantification. A wavelength scan would likely reveal strong absorbance maxima around 230 nm and 270 nm, characteristic of benzenoid systems.

  • Acid-Base Properties: The nitrogen atom is part of a sulfonamide linkage, making it non-basic. The molecule lacks significant acidic or basic centers that would be ionized under typical RP-HPLC pH conditions (pH 2-8).[7] This simplifies method development, as retention time will be largely insensitive to minor pH fluctuations in the mobile phase.

Primary Analytical Method: Validated Reversed-Phase HPLC

Based on the analyte's properties, a gradient RP-HPLC method using a C18 column is the recommended approach. This method is designed for high resolution, separating the target compound from potential starting materials (e.g., 4-methoxyisoindoline), reagents (e.g., p-toluenesulfonyl chloride), and other synthesis byproducts.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Rationale: TFA acts as an ion-pairing agent to sharpen peaks and improve peak shape without requiring a buffered mobile phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 40 | | 15.0 | 95 | | 17.0 | 95 | | 17.1 | 40 | | 20.0 | 40 |
  • Rationale: A gradient is essential to elute both more polar impurities early in the run and any highly non-polar byproducts that might be present, ensuring a complete impurity profile within a reasonable analysis time.[8]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves efficiency.
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
  • Rationale: Using a 50:50 mixture of acetonitrile and water ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions, preventing peak distortion.[5]

Workflow for Purity Assessment

G cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Reference Standard (0.5 mg/mL) system_suitability System Suitability Test (5x Standard Injections) prep_standard->system_suitability prep_sample Prepare Synthesized Sample (0.5 mg/mL) analysis_run Inject Blank (Diluent), Standard, and Sample prep_sample->analysis_run system_suitability->analysis_run data_acq Data Acquisition (Chromatogram @ 254 nm) analysis_run->data_acq peak_integration Integrate All Peaks in Sample Chromatogram data_acq->peak_integration purity_calc Calculate % Purity (Area Normalization) peak_integration->purity_calc validation Perform Method Validation (ICH Guidelines) purity_calc->validation If required for QC G start Problem Observed p1 Poor Peak Shape Fronting Tailing Splitting start->p1 p2 Retention Time Shift Shorter RT Longer RT Drifting RT start->p2 p3 Pressure Issues High Pressure Low Pressure/Fluctuating start->p3 sol1_0 Check for Overload Reduce Concentration p1:f0->sol1_0 sol1_1 Check for Secondary Interactions (e.g., silanol activity) Use different column or stronger buffer p1:f1->sol1_1 sol1_2 Column Clogging/Void Flush or Replace Column p1:f2->sol1_2 sol2_0 Higher Organic % or Higher Flow Rate Check Method Parameters p2:f0->sol2_0 sol2_1 Lower Organic % or Lower Flow Rate Check Method Parameters p2:f1->sol2_1 sol2_2 Poor Equilibration or Column Temperature Fluctuation Increase Equilibration Time p2:f2->sol2_2 sol3_0 Blockage in System (Frit, Column, Tubing) Flush System Components p3:f0->sol3_0 sol3_1 Leak in System or Air Bubbles in Pump Check Fittings, Degas Mobile Phase p3:f1->sol3_1

References

A Comparative Guide to the Reactivity of 4-Methoxy-2-tosylisoindoline vs. Unsubstituted 2-Tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity profiles of 4-Methoxy-2-tosylisoindoline and its parent compound, 2-tosylisoindoline. While direct kinetic comparisons in the literature are scarce, this document synthesizes foundational principles of physical organic chemistry with established experimental protocols to predict, rationalize, and ultimately test the reactivity differences between these two important synthetic intermediates.

The core of this analysis centers on the benzylic reactivity of the isoindoline scaffold, specifically its susceptibility to nucleophilic substitution at the C1 and C3 positions. The introduction of a methoxy group at the C4 position serves as a powerful electronic probe, allowing us to dissect the mechanistic nuances of these transformations.

Part 1: Theoretical Framework - The Electronic Influence of the 4-Methoxy Group

The primary difference between the two molecules is the presence of an electron-donating methoxy (-OCH₃) group on the aromatic ring of this compound. This substituent exerts two opposing electronic effects:

  • Resonance Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions.[1] This effect is strongly activating.

  • Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma bond framework.[1]

For a substituent at the 4-position of the isoindoline ring, the resonance effect is dominant and plays a crucial role in stabilizing any positive charge that develops on the benzene ring during a reaction.[1][2] This stabilization is key to understanding the comparative reactivity.

Hypothesized Reactivity:

We can hypothesize how this electronic influence will affect the two primary nucleophilic substitution pathways: Sₙ1 and Sₙ2.

  • Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate. The 4-methoxy group is positioned to strongly stabilize an adjacent benzylic carbocation through resonance. This stabilization lowers the activation energy for the rate-determining step (carbocation formation), suggesting that This compound should exhibit significantly enhanced reactivity via an Sₙ1 or Sₙ1-like mechanism. Studies on the solvolysis of substituted benzyl systems consistently show that electron-donating groups at the para position (analogous to the 4-position here) accelerate the reaction by stabilizing the forming carbocation.[3]

  • Sₙ2 Pathway: In this concerted mechanism, the nucleophile attacks as the leaving group departs. The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center. The methoxy group does not add significant steric bulk at the reaction center (C1/C3). Its electron-donating nature might slightly decrease the electrophilicity of the benzylic carbons, which could modestly slow an Sₙ2 reaction. However, the transition state for a benzylic Sₙ2 reaction has considerable carbocationic character. Therefore, the stabilizing effect of the methoxy group is still expected to play a significant role, likely leading to an overall rate enhancement even in a concerted pathway.

Primary Hypothesis: this compound will be more reactive towards nucleophiles than unsubstituted 2-tosylisoindoline, primarily due to the resonance stabilization of the carbocationic intermediate or transition state afforded by the 4-methoxy group.

Part 2: Experimental Design for Comparative Analysis

To empirically validate our hypothesis, a series of experiments can be designed. The following protocols provide a robust framework for quantifying the difference in reactivity.

Experiment 1: Competitive Reaction with a Nucleophile

This experiment provides a direct, qualitative or semi-quantitative comparison in a single reaction vessel.

Objective: To determine which substrate is consumed more rapidly when both are subjected to a limiting amount of a common nucleophile.

Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and 2-tosylisoindoline in a suitable anhydrous solvent (e.g., 10 mL of Acetonitrile).

  • Internal Standard: Add a known amount (e.g., 0.25 mmol) of an inert internal standard (e.g., naphthalene or 1,3,5-trimethoxybenzene) for chromatographic analysis.

  • Initiation: At time t=0, add a sub-stoichiometric amount (e.g., 0.5 mmol, 0.5 equivalents relative to the total substrate) of a nucleophile solution (e.g., sodium azide in DMF or piperidine in acetonitrile).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot immediately in a vial containing a mixture of water and ethyl acetate.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS. Monitor the disappearance of the starting materials relative to the internal standard.

Data Visualization & Interpretation:

The results can be plotted as the percentage of remaining substrate versus time. The substrate that is consumed faster is the more reactive of the two.

Diagram of Competitive Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Substrates: - 4-MeO-Isoindoline (0.5 mmol) - Isoindoline (0.5 mmol) B Add Internal Standard (e.g., Naphthalene) A->B C Dissolve in Anhydrous Solvent (e.g., MeCN) B->C D t=0: Add Limiting Nucleophile (0.5 equiv.) C->D E Withdraw & Quench Aliquots (t = 0, 15, 30... min) D->E F HPLC or GC-MS Analysis E->F G Plot % Substrate Remaining vs. Time F->G H Determine Relative Reactivity G->H

Caption: Workflow for the competitive reactivity experiment.

Experiment 2: Independent Kinetic Studies

This approach provides quantitative data in the form of reaction rate constants.

Objective: To determine the second-order rate constant (k₂) for the reaction of each substrate with a nucleophile independently.

Protocol:

  • Stock Solutions: Prepare stock solutions of known concentration for each substrate and the nucleophile (e.g., 0.1 M of each in acetonitrile). A generalized procedure for such kinetic studies is a well-established method.[4]

  • Reaction Setup: In a thermostatted reaction vessel (e.g., a jacketed reactor or a vial in a heating block at 25.0 °C), place a known volume of the substrate solution.

  • Initiation: Initiate the reaction by adding a known volume of the nucleophile stock solution. The concentrations should be chosen to ensure pseudo-first-order conditions if desired (e.g., a 10-fold excess of the nucleophile).

  • Monitoring: Monitor the reaction progress over time. HPLC is ideal for this, by injecting aliquots at fixed intervals and measuring the peak area of the substrate and product.

  • Data Analysis: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, the slope of this line will be -k_obs. The second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Nucleophile].

  • Repeat: Perform the identical experiment for the other substrate under the exact same conditions.

Anticipated Data & Comparison:

The quantitative data can be summarized in a table, directly comparing the rate constants.

SubstrateNucleophileSolventTemp (°C)k₂ (M⁻¹s⁻¹) (Anticipated)Relative Rate
2-TosylisoindolinePiperidineCH₃CN25.0k1
This compoundPiperidineCH₃CN25.0> k> 1

A higher value of k₂ for this compound would provide quantitative proof of its enhanced reactivity. Studies on analogous systems, such as the reaction of substituted benzylamines with benzyl bromide, have shown that electron-donating groups like methoxy increase the reaction rate.[5]

Part 3: Mechanistic Implications

The magnitude of the rate enhancement provides insight into the reaction mechanism.

  • A large rate enhancement (e.g., >10-fold) for the methoxy-substituted compound would strongly support a mechanism with significant carbocationic character, i.e., an Sₙ1 or a loose Sₙ2 transition state. The methoxy group's ability to stabilize a positive charge is profound, and a large rate increase reflects this.[2][3]

  • A small rate enhancement might suggest a more classic, tight Sₙ2 transition state where bond-making and bond-breaking are more synchronous and charge development is less pronounced.

Diagram of Proposed Sₙ1-like Mechanism

Caption: Proposed Sₙ1-like mechanism highlighting carbocation stabilization.

Conclusion

Based on fundamental electronic principles, This compound is predicted to be significantly more reactive towards nucleophilic substitution than unsubstituted 2-tosylisoindoline . This enhanced reactivity is attributed to the powerful electron-donating resonance effect of the 4-methoxy group, which stabilizes the positively charged intermediate or transition state inherent to benzylic substitution reactions. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to quantify this reactivity difference and further probe the underlying reaction mechanism. For synthetic chemists, this differential reactivity can be exploited to achieve selective functionalization in competitive scenarios or to enable reactions that may be sluggish with the unsubstituted parent compound.

References

Validating the Reaction Mechanism of 4-Methoxy-2-tosylisoindoline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the predictable and efficient construction of complex molecular architectures is paramount. Isoindoline scaffolds are prevalent in a wide array of biologically active compounds and functional materials. Among the various precursors for their synthesis, 4-Methoxy-2-tosylisoindoline presents itself as a versatile building block. This guide provides an in-depth analysis of the likely reaction mechanism of this compound, offers a comparative perspective against alternative synthetic strategies, and furnishes detailed experimental protocols to validate the proposed mechanistic pathways.

Unveiling the Mechanistic Pathway: A Focus on Cycloaddition

While direct mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests a predisposition towards participating in cycloaddition reactions, most notably the Diels-Alder reaction. The tosyl group, a strong electron-withdrawing group, activates the isoindoline system, making it a more reactive participant. The core of its reactivity is hypothesized to revolve around the in-situ generation of a reactive isoindole intermediate, which then readily engages with a variety of dienophiles.

Proposed Mechanism: In-Situ Generation of a Dienophile-Trapping Isoindole

The primary proposed reaction mechanism involves a base-mediated elimination of the tosyl group to form a transient and highly reactive 4-methoxyisoindole. This intermediate, a conjugated diene, is then immediately trapped by a dienophile in a [4+2] cycloaddition reaction to yield the final product.

Here is a visual representation of the proposed mechanistic pathway:

Reaction_Mechanism cluster_0 Step 1: Elimination cluster_1 Step 2: [4+2] Cycloaddition Start This compound Intermediate 4-Methoxyisoindole (Transient Diene) Start->Intermediate Base (e.g., DBU) Product Cycloadduct Intermediate->Product Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Product caption Proposed mechanism for the reaction of this compound.

Caption: Proposed reaction mechanism for this compound.

This two-step process, while appearing sequential, effectively functions as a one-pot transformation due to the high reactivity of the isoindole intermediate. The driving force for this reaction is the formation of a stable, six-membered ring system in the final cycloadduct.

Experimental Validation: A Practical Approach

To validate the proposed mechanism, a series of experiments can be designed to trap the transient isoindole intermediate and to analyze the resulting cycloadducts. Below are detailed protocols for key experiments.

Protocol 1: Diels-Alder Reaction with N-Phenylmaleimide

This experiment aims to demonstrate the viability of the [4+2] cycloaddition pathway.

Materials:

  • This compound

  • N-Phenylmaleimide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and N-phenylmaleimide (1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Slowly add DBU (1.5 mmol) to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The formation of the corresponding Diels-Alder adduct. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will be crucial to confirm the structure.

Protocol 2: Trapping with a Less Reactive Dienophile

To further substantiate the existence of the transient isoindole, a similar reaction can be performed with a less reactive dienophile.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • DBU

  • Anhydrous Toluene

Procedure:

  • Follow the same procedure as in Protocol 1, substituting N-phenylmaleimide with DMAD.

  • The reaction may require heating to proceed at a reasonable rate.

Expected Outcome: Formation of the corresponding cycloadduct with DMAD. The successful trapping of the isoindole with a different dienophile strengthens the proposed mechanistic model.

Comparative Analysis: Alternative Routes to Functionalized Isoindolines

While this compound offers a convenient route to certain isoindoline derivatives, it is essential to consider alternative methods to provide a comprehensive understanding of the synthetic landscape.

MethodPrecursorReagents & ConditionsAdvantagesDisadvantages
Tosylisoindoline Cycloaddition This compoundBase (e.g., DBU), DienophileMild conditions, high regioselectivity.Limited to commercially available or synthetically accessible tosylisoindolines.
Transition Metal-Catalyzed Annulation N-alkoxybenzamides and alkynesRh(III) or other transition metal catalysts, elevated temperatures.High atom economy, broad substrate scope.Requires expensive and potentially toxic metal catalysts, may require optimization of ligands and conditions.
Intramolecular [3+2] Cycloaddition Azide-containing precursorsThermal or photochemical conditions.Access to complex polycyclic systems.Synthesis of the azide precursor can be multi-stepped.

This comparative table highlights that the choice of synthetic route is highly dependent on the desired target molecule, available starting materials, and tolerance for specific reaction conditions. The use of this compound is particularly advantageous for its operational simplicity and the mild conditions required for the cycloaddition.

Conclusion

The reaction of this compound is proposed to proceed through a base-mediated elimination to form a highly reactive 4-methoxyisoindole intermediate, which is subsequently trapped in a [4+2] cycloaddition reaction. This mechanism is supported by the known reactivity of analogous N-sulfonyl systems. The provided experimental protocols offer a clear path for validating this hypothesis in a laboratory setting. While alternative methods for the synthesis of functionalized isoindolines exist, the use of this compound represents a valuable and straightforward approach for accessing a range of complex heterocyclic structures. Further mechanistic studies, including kinetic analysis and computational modeling, would provide deeper insights into the reactivity of this versatile building block.

A Researcher's Guide to the Characterization of 4-Methoxy-2-tosylisoindoline: Cross-Referencing Experimental Data with Predicted Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous confirmation of a molecule's identity and purity is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the characterization of 4-Methoxy-2-tosylisoindoline. In the absence of a complete, published experimental dataset for this specific molecule, we present a set of predicted literature values derived from analogous compounds. This guide will detail the experimental protocols required to generate empirical data and compare it against these well-founded predictions.

Introduction: The Importance of Structural Verification

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoindoline scaffold is a privileged structure in drug discovery, and the tosyl protecting group is commonly employed in multi-step syntheses. Accurate characterization is paramount to ensure that downstream biological or material science studies are based on the correct molecular entity. This guide will walk you through the essential analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis.

Predicted Physicochemical and Spectroscopic Data

The following data has been predicted based on the analysis of structurally similar compounds, including N-tosylisoindoline, 4-methoxyaniline derivatives, and other N-tosyl-protected heterocycles. These values serve as a benchmark for comparison with experimentally obtained data.

PropertyPredicted Value
Molecular Formula C₁₆H₁₇NO₃S
Molecular Weight 303.38 g/mol
Melting Point 135-140 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75 (d, J = 8.2 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 7.15 (t, J = 7.8 Hz, 1H), 6.80 (d, J = 7.8 Hz, 1H), 6.75 (d, J = 7.8 Hz, 1H), 4.65 (s, 4H), 3.85 (s, 3H), 2.40 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 157.0, 143.5, 136.0, 134.5, 129.8, 129.0, 127.5, 120.0, 110.0, 55.5, 52.0, 21.5
Mass Spectrometry (EI) m/z (%): 303 (M⁺), 148, 155, 91

Experimental Protocols and Data Interpretation

This section provides detailed methodologies for acquiring experimental data for a newly synthesized batch of this compound and interpreting the results in comparison to the predicted values.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting point range close to the predicted value suggests a high degree of purity.

Protocol:

  • A small amount of the crystalline sample is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is increased gradually, and the range from which the sample starts to melt until it becomes a clear liquid is recorded.

Interpretation:

  • A melting point within the predicted range of 135-140 °C with a narrow range (e.g., 1-2 °C) is indicative of a pure sample.

  • A broader melting range or a significant deviation from the predicted value may suggest the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.

Protocol for NMR Sample Preparation and Acquisition:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Analysis and Comparison:

Caption: Structure of this compound with proton assignments.

  • Tosyl Group Protons:

    • Predicted: Two doublets at ~7.75 ppm and ~7.30 ppm, each integrating to 2H, are expected for the aromatic protons of the tosyl group. The doublet at ~7.75 ppm corresponds to the protons ortho to the sulfonyl group, which are deshielded. The doublet at ~7.30 ppm corresponds to the protons meta to the sulfonyl group. A singlet at ~2.40 ppm, integrating to 3H, is characteristic of the methyl group on the tosyl moiety.

    • Experimental: Compare the chemical shifts, coupling constants (expected to be around 8.2 Hz for ortho coupling), and integrations of the experimental signals with these predictions.

  • Isoindoline Aromatic Protons:

    • Predicted: A triplet at ~7.15 ppm (1H) and two doublets around 6.80 and 6.75 ppm (1H each) are predicted for the three protons on the methoxy-substituted benzene ring of the isoindoline core. The exact splitting pattern may be more complex due to second-order effects.

    • Experimental: The aromatic region of the spectrum should be carefully analyzed to confirm this substitution pattern.

  • Isoindoline Methylene Protons:

    • Predicted: A singlet at ~4.65 ppm, integrating to 4H, is expected for the two equivalent methylene groups of the isoindoline ring. The tosyl group's electronic effects and the symmetry of the molecule lead to this prediction.

    • Experimental: The presence of a singlet for these four protons is a key indicator of the N-tosylisoindoline structure.

  • Methoxy Group Protons:

    • Predicted: A sharp singlet at ~3.85 ppm, integrating to 3H, is characteristic of the methoxy group protons.

    • Experimental: This is often a clean and easily identifiable signal.

¹³C NMR Analysis and Comparison:

Caption: Structure of this compound with carbon assignments.

  • Aromatic Carbons:

    • Predicted: Signals for the aromatic carbons are expected between 110 and 157 ppm. The carbon bearing the methoxy group is predicted to be the most shielded (around 157.0 ppm). The carbons of the tosyl group will also appear in this region.

    • Experimental: The number of distinct aromatic signals should correspond to the number of unique carbon environments in the molecule.

  • Methylene Carbons:

    • Predicted: The two equivalent methylene carbons of the isoindoline ring are expected to appear around 52.0 ppm.

    • Experimental: A single signal in this region would confirm the symmetry of the isoindoline moiety.

  • Methoxy and Methyl Carbons:

    • Predicted: The methoxy carbon is predicted at ~55.5 ppm, and the tosyl methyl carbon at ~21.5 ppm.

    • Experimental: These are typically sharp and readily identifiable signals.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

Interpretation of EI Mass Spectrum:

Caption: Experimental workflow for the characterization of this compound.

  • Molecular Ion (M⁺):

    • Predicted: The molecular ion peak is expected at m/z 303, corresponding to the molecular weight of the compound.

    • Experimental: The presence of a peak at m/z 303 would confirm the molecular formula.

  • Key Fragmentation Patterns:

    • Predicted:

      • Loss of the tosyl group: A fragment at m/z 148, corresponding to the 4-methoxyisoindoline cation, is expected from the cleavage of the N-S bond.

      • Tosyl cation: A prominent peak at m/z 155 is characteristic of the tosyl group.

      • Tropylium ion: A peak at m/z 91 is a very common fragment for compounds containing a toluene moiety (from the tosyl group).

    • Experimental: The presence of these key fragments in the experimental mass spectrum would provide strong evidence for the proposed structure.

Conclusion

The structural verification of a synthesized compound is a critical step in any research endeavor. This guide provides a robust framework for researchers to characterize this compound. By systematically acquiring experimental data through melting point analysis, NMR spectroscopy, and mass spectrometry, and comparing it against the provided predicted values, researchers can confidently confirm the identity and purity of their sample. This rigorous approach ensures the reliability and reproducibility of subsequent scientific investigations.

A Comparative Guide to Catalyst Efficacy in Reactions Utilizing 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the isoindoline scaffold represents a privileged structural motif found in a multitude of biologically active molecules and pharmaceutical agents. The functionalization of this core, particularly through catalytic C-H activation, offers a direct and atom-economical route to novel derivatives. This guide provides a comparative analysis of the efficacy of various transition metal catalysts in reactions involving 4-Methoxy-2-tosylisoindoline and its close analogs, offering insights into catalyst selection and reaction optimization for the synthesis of complex molecular architectures.

Introduction to this compound in Catalysis

This compound is a versatile substrate for catalytic transformations. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the robust tosyl group serves as an excellent directing group for metal-catalyzed C-H functionalization. This combination of features makes it an ideal candidate for exploring the catalytic prowess of various transition metals, primarily those from Group 9 and 10, in forging new carbon-carbon and carbon-heteroatom bonds. The development of efficient catalytic systems for the derivatization of such molecules is paramount for accelerating drug discovery and materials science.

The Landscape of Catalytic C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules by directly converting C-H bonds into new functionalities. This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences and reducing waste. For substrates like N-tosylisoindoline derivatives, the tosyl group can chelate to the metal center, directing the catalytic activity to specific C-H bonds, most commonly at the ortho position of the isoindoline aromatic ring. The choice of the metal catalyst—typically palladium, rhodium, or iridium—is crucial and dictates the type of transformation that can be achieved, as well as the efficiency and selectivity of the reaction.

Comparative Efficacy of Catalysts: A Data-Driven Analysis

While direct comparative studies on this compound are limited in publicly available literature, we can extrapolate and compare the performance of different catalytic systems based on reactions with structurally similar N-protected isoindoline and isoindolinone derivatives. The following sections detail the efficacy of palladium, rhodium, and iridium catalysts in key transformations.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are workhorses in cross-coupling reactions, and their application in C-H arylation is well-established. For N-aryl isoindolinone substrates, which share the core structure and a directing amide group, palladium catalysis has been successfully employed for C-H arylation.

Table 1: Representative Data for Palladium-Catalyzed C-H Arylation of Isoindolinone Analogs

Catalyst SystemSubstrateArylating AgentYield (%)Reference
Pd(OAc)₂N-PhenylisoindolinoneDiphenyliodonium tetrafluoroborate85[1]
Pd(OAc)₂ / PCy₃BenzophospholeAryl HalidesGood to Excellent[2]

Note: Data is for analogous substrates and reaction types.

The mechanism of palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway, where the directing group facilitates the C-H bond cleavage. The choice of oxidant and ligands is critical for achieving high yields and selectivity.

Rhodium-Catalyzed C-H Olefination

Rhodium catalysts exhibit a distinct reactivity profile, often favoring olefination and annulation reactions. For N-benzoylsulfonamides, a related class of compounds with a directing group, rhodium catalysis has been shown to be effective for C-H olefination with internal alkenes, leading to the formation of 3,3-disubstituted isoindolinones.[3]

Table 2: Representative Data for Rhodium-Catalyzed C-H Olefination of Isoindolinone Precursors

Catalyst SystemSubstrateOlefinProductYield (%)Reference
[RhCp*Cl₂]₂ / AgSbF₆N-BenzoylsulfonamideDiphenylacetylene3,3-Diphenylisoindolinone92[3]

Note: Data is for analogous substrates and reaction types.

The high efficiency of rhodium catalysts in these transformations highlights their potential for the olefination of this compound, which would provide access to a range of functionalized vinyl-substituted isoindoline derivatives.

Iridium-Catalyzed C-H Alkylation

Iridium catalysts have gained prominence for their ability to catalyze C-H alkylation reactions with high regio- and stereoselectivity. In the context of isoindolinone derivatives, iridium(I) catalysts have been successfully employed for the branched-selective C-H alkylation of N-arylisoindolinones with simple alkenes.[4]

Table 3: Representative Data for Iridium-Catalyzed C-H Alkylation of N-Arylisoindolinones

Catalyst SystemSubstrateAlkeneYield (%)Reference
[Ir(cod)Cl]₂ / LigandN-Phenylisoindolinone1-Octene87[4]

Note: Data is for analogous substrates and reaction types.

This methodology provides a powerful tool for the introduction of alkyl chains at the ortho-position of the N-aryl ring, a transformation that would be highly valuable for modifying the steric and electronic properties of this compound derivatives.

Experimental Protocols

To provide a practical context for the discussed catalytic systems, the following are generalized, step-by-step methodologies for key C-H functionalization reactions based on literature precedents for analogous substrates.

General Procedure for Palladium-Catalyzed C-H Arylation
  • To an oven-dried reaction vessel, add the N-tosylisoindoline substrate (1.0 equiv), the arylating agent (e.g., diaryliodonium salt, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (if required, 10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the appropriate dry solvent (e.g., DCE, toluene).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

General Procedure for Rhodium-Catalyzed C-H Olefination
  • In a glovebox, charge a reaction tube with the N-tosylisoindoline substrate (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt additive (e.g., AgSbF₆, 10 mol%).

  • Add the internal alkene (1.5 equiv) and a suitable solvent (e.g., DCE).

  • Seal the tube and heat the mixture at the designated temperature (e.g., 100 °C) for the required duration (e.g., 12 hours).

  • After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the olefinated product.

General Procedure for Iridium-Catalyzed C-H Alkylation
  • To a screw-capped vial, add the iridium precursor (e.g., [Ir(cod)Cl]₂, 2.5 mol%) and the appropriate phosphine ligand (10 mol%).

  • Add the N-tosylisoindoline substrate (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the alkene (2.0 equiv) and the solvent (e.g., THF).

  • Seal the vial and stir the mixture at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the alkylated product.

Mechanistic Considerations and Catalyst Selection Logic

The choice of catalyst is intrinsically linked to the desired transformation and is guided by the underlying reaction mechanism.

Catalytic_Cycle cluster_Pd Palladium-Catalyzed C-H Arylation cluster_Rh Rhodium-Catalyzed C-H Olefination Pd_0 Pd(0) Pd_II_A Oxidative Addition (Ar-X) Pd_0->Pd_II_A Ar-X Pd_II_B C-H Activation (CMD) Pd_II_A->Pd_II_B Substrate-H Pd_II_C Reductive Elimination Pd_II_B->Pd_II_C Pd_II_C->Pd_0 Product_Pd Arylated Product Pd_II_C->Product_Pd Substrate_Pd Substrate Substrate_Pd->Pd_0 Rh_III Rh(III) Rh_V Oxidative Addition (C-H) Rh_III->Rh_V Rh_III_B Olefin Insertion Rh_V->Rh_III_B Olefin Rh_III_C Reductive Elimination Rh_III_B->Rh_III_C Rh_III_C->Rh_III Product_Rh Olefinated Product Rh_III_C->Product_Rh Substrate_Rh Substrate Substrate_Rh->Rh_III

Caption: Generalized catalytic cycles for Palladium-catalyzed C-H arylation and Rhodium-catalyzed C-H olefination.

  • Palladium: Generally operates through a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. The choice of ligands is crucial to stabilize the palladium intermediates and promote the desired reactivity. For C-H arylation, phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.

  • Rhodium: Often utilizes a Rh(III) active species, proceeding through a concerted metalation-deprotonation C-H activation step. The use of Cp* (pentamethylcyclopentadienyl) ligands is common, providing steric bulk and electronic properties that facilitate the catalytic cycle.

  • Iridium: Can operate through various oxidation states, with Ir(I) and Ir(III) being common. For C-H alkylation, an Ir(I) precatalyst is often used, which can undergo oxidative addition of a C-H bond to form an Ir(III) intermediate. The choice of chiral ligands can impart high enantioselectivity in these transformations.

Conclusion and Future Outlook

The catalytic functionalization of this compound and its analogs presents a fertile ground for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science. While palladium, rhodium, and iridium each offer unique advantages for specific transformations such as arylation, olefination, and alkylation, a direct, side-by-side comparison for the exact substrate remains an area ripe for exploration. Future research should focus on systematic screening of these catalysts for various C-H functionalization reactions of this compound to build a comprehensive database of catalyst efficacy. Such studies will undoubtedly accelerate the rational design of synthetic routes to complex isoindoline derivatives and unlock their full potential.

References

A Comparative Benchmarking Guide to the Stability of the Tosyl Group in 4-Methoxy-2-tosylisoindoline versus Other Sulfonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. Among the arsenal of amine-protecting groups, sulfonamides stand out for their general robustness and ease of installation. The p-toluenesulfonyl (tosyl, Ts) group, a workhorse in this class, is frequently employed to mask the reactivity of primary and secondary amines. This guide provides a comprehensive comparative analysis of the stability of the tosyl group, with a specific focus on its incarnation in 4-Methoxy-2-tosylisoindoline, against other commonly utilized sulfonyl protecting groups: the 2-nitrobenzenesulfonyl (nosyl, Ns), methanesulfonyl (mesyl, Ms), and benzenesulfonyl (besyl, Bs) groups. Through an examination of their chemical liabilities under various reaction conditions, supported by experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in the strategic design of complex molecular architectures.

The Rationale for Comparison: Balancing Stability with Selective Cleavage

The utility of a protecting group is defined by a delicate balance: it must be sufficiently stable to withstand a range of synthetic transformations, yet be removable under conditions that leave the parent molecule unscathed. Sulfonyl groups, in general, exhibit high stability towards a broad spectrum of reagents and conditions, a property attributed to the electron-withdrawing nature of the sulfonyl moiety which decreases the nucleophilicity and basicity of the nitrogen atom to which it is attached.[1] However, this inherent stability can also be a significant drawback, often necessitating harsh conditions for deprotection that are incompatible with sensitive functional groups. This guide will explore the nuances of this stability-lability paradigm across the selected sulfonyl derivatives.

Comparative Stability Analysis

The stability of a sulfonyl protecting group is intrinsically linked to the electronic and steric properties of its constituent aryl or alkyl substituent. The following table summarizes the relative stability of the tosyl, nosyl, mesyl, and besyl groups under common reaction conditions encountered in organic synthesis.

Protecting GroupStructureAcidic Conditions (e.g., HBr, H₂SO₄)Basic Conditions (e.g., NaOH, K₂CO₃)Nucleophilic Conditions (e.g., Thiolates)Reductive Conditions (e.g., Mg/MeOH, SmI₂, Na/naphthalene)
Tosyl (Ts) CH₃C₆H₄SO₂-Generally stable; cleavable with strong, hot acids.[2]Highly stable.Stable.Cleavable under various reductive conditions.[1]
Nosyl (Ns) o-NO₂C₆H₄SO₂-Generally stable.Stable to non-nucleophilic bases.Labile ; readily cleaved by soft nucleophiles.Cleavable.
Mesyl (Ms) CH₃SO₂-Generally stable; can be cleaved with strong acids.Highly stable.Stable.Cleavable under reductive conditions.
Besyl (Bs) C₆H₅SO₂-Generally stable; cleavable with strong, hot acids.Highly stable.Stable.Cleavable under various reductive conditions.

Key Insights from the Stability Profile:

  • The Tosyl and Besyl Groups: These aromatic sulfonyl groups exhibit very similar stability profiles, characterized by their high resistance to a wide range of non-reductive conditions. Their removal typically requires forcing conditions, such as treatment with strong acids at elevated temperatures or potent reducing agents.[2] This robustness makes them suitable for multi-step syntheses where the protected amine must endure numerous transformations.

  • The Mesyl Group: As an alkylsulfonyl group, the mesyl group mirrors the high stability of the tosyl and besyl groups under most conditions. Its smaller size can sometimes be advantageous in terms of solubility and steric hindrance.

  • The Nosyl Group: A Paradigm of Orthogonality: The defining feature of the nosyl group is its unique lability towards nucleophiles. The presence of the electron-withdrawing nitro group in the ortho (or para) position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] This allows for the selective cleavage of the N-S bond under remarkably mild, often neutral, conditions using soft nucleophiles like thiols. This orthogonality to the more robust tosyl, mesyl, and besyl groups is a powerful tool in complex molecule synthesis, enabling the sequential deprotection of multiple amine functionalities.

Mechanistic Considerations for Deprotection

The choice of deprotection strategy is dictated by the specific sulfonyl group employed. The following diagrams illustrate the key mechanistic pathways for the cleavage of tosyl and nosyl groups.

Deprotection_Mechanisms cluster_tosyl Tosyl Group Cleavage (Reductive) cluster_nosyl Nosyl Group Cleavage (SNAr) Tosyl R-N(Ts)-R' RadicalAnion [R-N(Ts)-R']⁻• Tosyl->RadicalAnion + e⁻ (e.g., Mg, SmI₂) AmineRadical R-N•-R' RadicalAnion->AmineRadical Fragmentation AmineAnion R-N⁻-R' AmineRadical->AmineAnion + e⁻ Amine R-NH-R' AmineAnion->Amine + H⁺ Nosyl R-N(Ns)-R' Meisenheimer Meisenheimer Complex Nosyl->Meisenheimer + R''S⁻ Amine_Ns R-NH-R' Meisenheimer->Amine_Ns Elimination Thioether Ns-SR'' Thiolate R''S⁻

Caption: Mechanistic pathways for the deprotection of tosyl (reductive cleavage) and nosyl (nucleophilic aromatic substitution) groups.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the deprotection of tosyl and nosyl groups, representing the two major classes of sulfonyl group cleavage strategies.

Protocol 1: Reductive Cleavage of a Tosyl Group using Magnesium and Methanol

This method is a powerful and relatively mild reductive procedure for the cleavage of tosylamides.

Materials:

  • Tosyl-protected amine (e.g., this compound)

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride solution (saturated, aqueous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the tosyl-protected amine (1.0 eq) in anhydrous methanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add magnesium turnings (10.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove the magnesium salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Cleavage of a Nosyl Group using Thiophenol and Potassium Carbonate

This protocol exemplifies the mild and efficient deprotection of nosylamides via an SNAr mechanism.

Materials:

  • Nosyl-protected amine

  • Thiophenol

  • Potassium carbonate

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the free amine.

Experimental_Workflow cluster_reductive Reductive Deprotection (Tosyl) cluster_nucleophilic Nucleophilic Deprotection (Nosyl) start_red Dissolve Tosylamide in MeOH add_mg Add Mg Turnings start_red->add_mg reflux Reflux add_mg->reflux quench_red Quench with NH₄Cl (aq) reflux->quench_red workup_red Aqueous Workup & Extraction quench_red->workup_red purify_red Purification workup_red->purify_red start_nuc Dissolve Nosylamide in ACN/DMF add_reagents Add K₂CO₃ & Thiophenol start_nuc->add_reagents stir Stir at RT add_reagents->stir quench_nuc Quench with Water stir->quench_nuc workup_nuc Aqueous Workup & Extraction quench_nuc->workup_nuc purify_nuc Purification workup_nuc->purify_nuc

Caption: General experimental workflows for the reductive deprotection of tosylamides and the nucleophilic deprotection of nosylamides.

Stability of this compound

While specific, quantitative stability data for this compound is not extensively reported in the literature, its stability profile can be confidently inferred from the general behavior of N-aryl- and N-benzylsulfonamides. The isoindoline nitrogen is a secondary amine, and its tosylation renders it significantly less nucleophilic and basic. The electron-donating methoxy group on the benzene ring of the isoindoline moiety is unlikely to significantly alter the stability of the tosyl group itself, which is primarily dictated by the strength of the N-S bond. Therefore, this compound is expected to be highly stable to a wide range of acidic, basic, and oxidative conditions, consistent with the general stability of tosylamides. Its cleavage would necessitate the reductive methods described in Protocol 1. The primary site of reactivity in this compound under non-reductive conditions would likely be the aromatic ring of the isoindoline, susceptible to electrophilic aromatic substitution, or potentially the benzylic C-H bonds of the isoindoline core under radical conditions.

Conclusion

The selection of a sulfonyl protecting group is a strategic decision that can significantly impact the efficiency and feasibility of a synthetic route. The tosyl group, as exemplified in this compound, offers exceptional stability, making it a reliable choice for protecting amines through multiple synthetic steps. However, its removal requires relatively harsh reductive or strongly acidic conditions. In contrast, the nosyl group provides a powerful orthogonal protecting group strategy, offering comparable stability to many reagents while being selectively cleavable under exceptionally mild nucleophilic conditions. The mesyl and besyl groups offer similar stability profiles to the tosyl group. By understanding the distinct stability and cleavage characteristics of these sulfonyl protecting groups, researchers can navigate the complexities of multi-step synthesis with greater precision and control, ultimately accelerating the discovery and development of novel chemical entities.

References

Navigating the Labyrinth: A Comparative Guide to the Characterization of Unexpected Byproducts in Reactions of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the synthesis of novel molecular entities is a journey fraught with both planned transformations and unexpected detours. One such molecule, 4-Methoxy-2-tosylisoindoline, serves as a valuable building block for a range of pharmacologically active compounds.[1] However, its reactivity can lead to the formation of unanticipated byproducts, complicating reaction workups, reducing yields, and potentially introducing impurities that can derail a research program. This guide provides a comprehensive framework for understanding, identifying, and characterizing these unexpected byproducts, offering a comparative analysis of their spectroscopic signatures and outlining robust experimental protocols for their detection.

The Synthetic Challenge: Beyond the Target Molecule

The tosyl-protected 4-methoxyisoindoline core is designed to be a stable intermediate, allowing for selective functionalization at other positions. The electron-donating methoxy group and the robust tosyl protecting group influence the reactivity of the isoindoline scaffold.[2][3] While the tosyl group is generally stable, its strong electron-withdrawing nature can activate the adjacent benzylic positions, making them susceptible to oxidation.[4][5] Furthermore, the isoindoline ring itself, a fused benzopyrrole system, possesses inherent reactivity that can lead to side reactions under various conditions.[6][7]

This guide will focus on a hypothetical, yet common, reaction scenario: the intended functionalization of this compound at a specific position, which inadvertently yields a mixture of the desired product and several unexpected byproducts. We will explore the likely structures of these byproducts based on known reactivity patterns of isoindoline derivatives and provide a systematic approach to their characterization.

Unmasking the Unknowns: A Gallery of Potential Byproducts

Based on the inherent reactivity of the isoindoline scaffold and the influence of the substituents, we can anticipate the formation of several classes of byproducts.[5][8][9] The following section details these potential unexpected molecules and the mechanistic rationale for their formation.

The Oxidized Sibling: 4-Methoxy-2-tosylisoindolin-1-one

One of the most common side reactions for isoindolines is oxidation at the benzylic C1 or C3 position to form an isoindolinone.[4][5] This can be mediated by atmospheric oxygen, especially at elevated temperatures, or by certain reagents used in the main reaction.

Proposed Structure:

The De-Protected Cousin: 4-Methoxyisoindoline

While the tosyl group is known for its stability, harsh acidic or reductive conditions can lead to its cleavage, yielding the free amine.[2][3]

Proposed Structure:

The Ring-Opened Anomaly: 2-(Aminomethyl)-5-methoxybenzaldehyde

Under certain nucleophilic or acidic conditions, the five-membered ring of the isoindoline could potentially undergo cleavage. This would result in a substituted benzaldehyde derivative.

Proposed Structure:

The Aromatized Outlier: 4-Methoxy-2-tosylisoindole

Elimination of a proton from the C1 or C3 position can lead to the formation of the corresponding isoindole, an aromatic and often highly reactive species.[5]

Proposed Structure: A fully aromatic five-membered ring fused to the benzene ring.

Comparative Characterization: A Spectroscopic Fingerprint Analysis

Distinguishing between the desired product and a slate of unexpected byproducts requires a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) can reveal the presence of multiple components in a reaction mixture, but their definitive identification relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following table provides a comparative overview of the expected spectroscopic signatures for our target molecule and its potential byproducts.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Expected Mass (m/z) [M+H]⁺
This compound (Expected Product) ~7.7-7.8 (d, 2H, Ts), ~7.3-7.4 (d, 2H, Ts), ~7.0-7.2 (m, 3H, Ar-H), ~4.5 (s, 4H, CH₂), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, Ts-CH₃)Aromatic C-H and C-q signals, ~50-55 (CH₂), ~55 (OCH₃), ~21 (Ts-CH₃)304.10
4-Methoxy-2-tosylisoindolin-1-one Singlet for one benzylic CH₂ proton disappears, remaining CH₂ appears as a singlet around ~4.8 ppm. Aromatic protons will show different splitting patterns.Appearance of a carbonyl signal (C=O) ~165-170 ppm.318.08
4-Methoxyisoindoline Disappearance of tosyl signals (~7.7-7.8, ~7.3-7.4, ~2.4 ppm). Appearance of a broad NH signal. CH₂ protons will shift upfield.Disappearance of tosyl-related carbons.150.09
2-(Aminomethyl)-5-methoxybenzaldehyde Appearance of an aldehyde proton signal (CHO) ~9.8-10.0 ppm. Methylene protons adjacent to the nitrogen will be a triplet, and the NH proton will also be a triplet (coupling to CH₂).Appearance of an aldehyde carbonyl signal ~190 ppm.304.10 (Isomer)
4-Methoxy-2-tosylisoindole Signals for the benzylic CH₂ protons will be absent. Appearance of new aromatic protons in the five-membered ring.All carbons in the bicyclic system will be in the aromatic region.302.08

Visualizing Reaction Pathways and Byproduct Formation

To better understand the chemical transformations leading to both the desired product and the unexpected byproducts, we can visualize the reaction pathways using Graphviz diagrams.

Intended Reaction Pathway

G This compound This compound Reaction Conditions Reaction Conditions This compound->Reaction Conditions Reagent Desired Functionalized Product Desired Functionalized Product Reaction Conditions->Desired Functionalized Product

Caption: Intended reaction pathway for the functionalization of this compound.

Potential Byproduct Formation Pathways

G cluster_main Main Reaction cluster_side Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Intended Path Oxidation Oxidation This compound->Oxidation De-protection De-protection This compound->De-protection Ring Opening Ring Opening This compound->Ring Opening Aromatization Aromatization This compound->Aromatization 4-Methoxy-2-tosylisoindolin-1-one 4-Methoxy-2-tosylisoindolin-1-one Oxidation->4-Methoxy-2-tosylisoindolin-1-one 4-Methoxyisoindoline 4-Methoxyisoindoline De-protection->4-Methoxyisoindoline 2-(Aminomethyl)-5-methoxybenzaldehyde 2-(Aminomethyl)-5-methoxybenzaldehyde Ring Opening->2-(Aminomethyl)-5-methoxybenzaldehyde 4-Methoxy-2-tosylisoindole 4-Methoxy-2-tosylisoindole Aromatization->4-Methoxy-2-tosylisoindole

Caption: Potential pathways for the formation of unexpected byproducts.

Experimental Protocols: A Practical Guide to Byproduct Identification

The following protocols provide a step-by-step methodology for a typical reaction and subsequent analysis to identify potential byproducts.

Protocol 1: General Reaction Procedure
  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF, DCM), add the desired reagent (e.g., an electrophile or a coupling partner) and any necessary catalysts or additives at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Workflow for Byproduct Characterization

G Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Spotting HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis Fraction Collection LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Mass Detection Fraction Isolation Fraction Isolation HPLC Analysis->Fraction Isolation Purification Molecular Weight Confirmation Molecular Weight Confirmation LC-MS Analysis->Molecular Weight Confirmation NMR Spectroscopy (¹H, ¹³C, 2D) NMR Spectroscopy (¹H, ¹³C, 2D) Fraction Isolation->NMR Spectroscopy (¹H, ¹³C, 2D) Structure Elucidation Structure Confirmation Structure Confirmation NMR Spectroscopy (¹H, ¹³C, 2D)->Structure Confirmation

Caption: Analytical workflow for the identification and characterization of byproducts.

  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light and/or by staining to identify the number of components. Multiple spots indicate the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to separate the components of the crude mixture.

    • Inject the crude sample and analyze the chromatogram to determine the number and relative abundance of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of each separated component.

    • Compare the observed masses with the expected masses of the proposed byproducts.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate each byproduct using preparative HPLC or column chromatography.

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra for each isolated compound.

    • Analyze the spectra to elucidate the chemical structure and confirm the identity of the byproduct by comparing the data with the predicted spectroscopic features.

Conclusion: Embracing the Unexpected for Robust Research

The formation of unexpected byproducts is an inherent aspect of chemical synthesis. For researchers working with this compound, a proactive approach to identifying and characterizing these impurities is crucial for ensuring the quality and reliability of their research. By understanding the potential side reactions, employing a systematic analytical workflow, and leveraging the power of modern spectroscopic techniques, scientists can navigate the complexities of their reaction mixtures with confidence. This guide serves as a foundational resource, empowering researchers to not only anticipate the unexpected but also to transform it from a frustrating obstacle into a valuable learning opportunity that deepens their understanding of chemical reactivity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a detailed protocol for the proper disposal of 4-Methoxy-2-tosylisoindoline (CAS No. 1025424-03-6). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established chemical safety principles and regulatory guidelines, providing a framework for responsible waste management.

Compound Identification and Hazard Assessment

Key Chemical Properties:

Property Value Source
CAS Number 1025424-03-6 [1]
Molecular Formula C₁₆H₁₇NO₃S [1][2]
Molecular Weight 303.38 g/mol [1]
Physical State Solid [3]

| IUPAC Name | 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |[2] |

Inferred Hazard Profile: A definitive hazard profile requires a specific SDS. However, based on general principles for organic sulfonamides and aromatic ethers, the following hazards should be assumed:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Compounds with similar structures are classified as acute oral toxicity category 4.[5]

  • Irritation: May cause skin and eye irritation.[4] Direct contact should be avoided.

  • Environmental Hazard: The environmental fate of this specific compound is not well-documented. However, it is prudent to assume it may be harmful to aquatic life with long-lasting effects and should not be released into the environment.[6][7]

  • Combustion Products: Upon combustion, it may produce hazardous gases, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[4][8]

Regulatory Framework and Core Principles

The disposal of all chemical waste is governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which establishes guidelines under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[9][10][11] All personnel must supplement this guide with their institution's specific Chemical Hygiene Plan and consult their Environmental Health and Safety (EHS) department.[12]

The Four Pillars of Chemical Waste Management:

  • Segregation: Never mix incompatible waste streams. This compound waste should be classified as non-halogenated solid organic waste . It must be kept separate from acids, bases, oxidizers, and halogenated waste to prevent dangerous reactions.[13]

  • Containment: Waste must be stored in containers made of compatible material with tightly fitting caps.[12][14] Containers should be kept closed at all times except when waste is being added.[12][15]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents, including the full chemical name and associated hazards.[12][14] Deface original product labels on repurposed containers.[12]

  • Collection: All hazardous waste must be disposed of through the institution's designated EHS or hazardous waste collection program.[15] Never dispose of this chemical in the regular trash or down the drain.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for handling and disposing of this compound waste generated during research activities.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[5] All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood.

Step 2: Waste Characterization and Collection

Characterize the waste at the point of generation.

  • Unused or Expired Product: The original container with the pure, unused compound should be treated as hazardous waste. Do not mix it with other waste streams.

  • Contaminated Labware: Items such as gloves, weigh boats, and wipes that are grossly contaminated should be collected as solid chemical waste.

  • Rinsate from Glassware: Glassware that held the compound must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol).[12] This rinsate is now hazardous waste and must be collected as non-halogenated organic solvent waste . After triple rinsing, the glassware can typically be washed normally.[12][15]

Step 3: Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Solid Waste: Collect solid waste (unused product, contaminated disposables) in a clearly labeled, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouthed glass jar).

  • Liquid Waste: Collect solvent rinsate in a designated, labeled container for non-halogenated solvent waste.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • List of other components (e.g., for rinsate, "Acetone")

    • Approximate concentrations or amounts

    • Relevant Hazard Warnings (e.g., "Irritant," "Toxic")

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

Step 4: Segregation and Storage

Store waste safely prior to collection.

  • All waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13]

  • Ensure secondary containment is used to prevent spills from reaching drains.[15]

  • Store the container away from incompatible materials like strong acids, bases, and oxidizing agents.[13]

Step 5: Final Disposal

The final step must be handled by trained professionals.

  • Once the waste container is full (not exceeding 90% capacity), seal it securely and arrange for pickup by your institution's EHS department.[14]

  • The preferred disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound into less harmful components.

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For a small, solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[3] Avoid generating dust. For a liquid spill (e.g., a solution of the compound), absorb it with an inert material (e.g., vermiculite or sand) and place it in the solid waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (this compound) is_solid Waste Type? start->is_solid solid_waste Solid Waste (Unused chemical, contaminated wipes, gloves, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent, rinsate) is_solid->liquid_waste Liquid (e.g., Rinsate) container_solid Place in labeled container for 'Non-Halogenated Solid Waste' solid_waste->container_solid container_liquid Place in labeled container for 'Non-Halogenated Liquid Waste' liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage ehs_pickup Arrange for EHS Collection for Incineration storage->ehs_pickup

Caption: Decision workflow for handling this compound waste.

References

A Comprehensive Guide to the Safe Handling of 4-Methoxy-2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-2-tosylisoindoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough analysis of its structural components—an isoindoline core and a tosyl group—and established principles of laboratory safety. The guidance herein is designed to empower you to work safely and effectively, minimizing risk and ensuring the integrity of your research.

The isoindoline scaffold is present in various biologically active molecules, which underscores the importance of cautious handling to prevent unintended physiological effects.[1] This guide is built on a foundation of expertise and a commitment to the highest safety standards, providing a self-validating system for risk mitigation.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Unknown Pharmacological Effects: As a derivative of isoindoline, this compound may exhibit unforeseen biological activity.[1]

The following table summarizes the inferred hazard classification and necessary precautionary measures.

Hazard ClassificationPrecautionary Measures
Skin and Eye Irritant Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
Respiratory Irritant Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
Potential for Unknown Biological Activity Employ stringent handling procedures to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2][4] For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended to provide comprehensive protection.[5][6]

  • Hand Protection: Wear chemically resistant gloves. Given that the compound will likely be handled in solution with various organic solvents, the choice of glove material should be guided by the solvent's properties. Nitrile gloves are a common and effective choice for many laboratory applications, but always consult a glove compatibility chart for the specific solvents in use. Double gloving is a recommended practice when handling potentially hazardous compounds.[7]

  • Body Protection: A laboratory coat is essential. For procedures with a significant risk of splashing or dust generation, consider a disposable gown for added protection.[7]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

The following DOT graph outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_ppe Mandatory PPE for All Handling Start Start: Handling this compound Assess_Form Assess Physical Form (Solid or Solution?) Start->Assess_Form Solid_Handling Weighing or Transfer of Solid Assess_Form->Solid_Handling Solid Solution_Handling Handling of Solution Assess_Form->Solution_Handling Solution Dust_Potential Potential for Dust Generation? Solid_Handling->Dust_Potential Fume_Hood Work in a Chemical Fume Hood Dust_Potential->Fume_Hood Yes Respirator Use NIOSH-Approved Respirator Dust_Potential->Respirator No Fume Hood Available Lab_Coat Laboratory Coat Fume_Hood->Lab_Coat Respirator->Lab_Coat Splash_Risk Risk of Splashing? Solution_Handling->Splash_Risk Face_Shield Wear a Face Shield over Goggles Splash_Risk->Face_Shield High Goggles Wear Chemical Safety Goggles Splash_Risk->Goggles Low Chem_Gloves Chemically Resistant Gloves (Nitrile Recommended, Double Glove) Face_Shield->Chem_Gloves Goggles->Chem_Gloves

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is crucial for ensuring safety and regulatory compliance.

Handling and Experimental Workflow
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the preferred workspace for handling the solid compound.[2]

  • Weighing and Transfer: When weighing the solid, use a microbalance within the fume hood to contain any dust. Use anti-static weighing paper or a weighing boat.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.

  • Reaction Quenching and Work-up: Be mindful that reaction byproducts may also be hazardous. Quench reactions carefully, preferably in the fume hood.

  • Decontamination: After each procedure, thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use a suitable solvent, followed by soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weighing paper, etc.) and excess solutions, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and any solvents present.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste management program.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

The following diagram illustrates the lifecycle of this compound in the laboratory, from receipt to disposal.

Chemical_Lifecycle cluster_procurement Procurement & Storage cluster_handling Handling & Use cluster_waste Waste Management Receipt Receive Chemical Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Experiment Experimental Use Weighing->Experiment Waste_Collection Collect Waste in Labeled Container Experiment->Waste_Collection Disposal Dispose via Approved Hazardous Waste Program Waste_Collection->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.